Technical Documentation Center

3,6-Dimethylpyrazine-2,5-dicarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid
  • CAS: 43015-44-7

Core Science & Biosynthesis

Foundational

3,6-Dimethylpyrazine-2,5-dicarboxylic Acid: A Technical Guide to Synthesis, Properties, and Supramolecular Applications

Executive Summary 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly versatile, rigid, and symmetric nitrogen-containing heterocyclic compound[1]. Characterized by its dual hydrogen-bond donor and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly versatile, rigid, and symmetric nitrogen-containing heterocyclic compound[1]. Characterized by its dual hydrogen-bond donor and acceptor capabilities, it serves as a critical building block in advanced materials science, specifically in the construction of Metal-Organic Frameworks (MOFs), coordination polymers, and trans-DOTTADs (1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triazaanthracenes)[2].

As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, field-proven understanding of its physicochemical properties, scalable synthesis protocols, and downstream derivatization methodologies.

Chemical Profile & Structural Properties

The utility of 3,6-dimethylpyrazine-2,5-dicarboxylic acid stems from its planar pyrazine core flanked by sterically demanding methyl groups and reactive carboxylic acid moieties. When crystallized, it forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules[2].

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 3,6-Dimethylpyrazine-2,5-dicarboxylic acid
CAS Number 43015-44-7[1]
Molecular Formula C₈H₈N₂O₄[3]
Molecular Weight 196.16 g/mol [3]
Canonical SMILES CC1=NC(C(=O)O)=C(C)N=C1C(=O)O[1]
InChI Key FTVHHZKDJQVMCP-UHFFFAOYSA-N[1]
Solid State Form Hydrate (Monoclinic, Space Group P2₁/c)[2]
Primary Utility MOF Ligand, Coordination Chemistry, Pharmaceutical Intermediates[2][4]

Synthesis Methodology: Regioselective Oxidation

Synthesizing highly substituted pyrazines requires precise control over oxidation states. The standard protocol leverages a two-step regioselective oxidation of 2,3,5,6-tetramethylpyrazine[2].

Step-by-Step Protocol
  • Initial Oxidation: Treat 2,3,5,6-tetramethylpyrazine with an equivalent of selenium dioxide (SeO₂) in an appropriate solvent.

  • Secondary Oxidation: Treat the resulting crude intermediate directly with aqueous silver nitrate (AgNO₃).

  • Precipitation: Transfer the reaction mixture to a freezer and maintain at −20 °C overnight. Self-Validation Checkpoint: The formation of a distinct precipitate confirms the successful conversion to the dicarboxylic acid.

  • Isolation: Vacuum filter the precipitated product, wash thoroughly with cold ethanol, and air dry.

  • Recrystallization: Dissolve the precipitate in 20% HCl and allow it to recrystallize to yield the pure hydrate (Typical yield: ~84%)[2].

Causality & Expert Insights

Why SeO₂ followed by AgNO₃? Tetramethylpyrazine is highly symmetric. Attempting to forcefully oxidize all four methyl groups simultaneously is thermodynamically unfavorable due to the strong electron-withdrawing effect of the newly formed carbonyls. SeO₂ acts as a highly specific, regioselective oxidant that targets two para-methyl groups, yielding a dialdehyde intermediate[2]. However, SeO₂ lacks the oxidizing potential to efficiently drive the reaction to the carboxylic acid state without degrading the pyrazine ring. The subsequent introduction of aqueous AgNO₃ provides a mild, Tollens-like secondary oxidation, cleanly driving the dialdehyde to the target dicarboxylic acid[2].

Why recrystallize from 20% HCl? The pyrazine nitrogens are basic and prone to forming unwanted supramolecular adducts with impurities. The highly acidic 20% HCl environment ensures these nitrogens remain fully protonated in solution. As the solution cools, the pure hydrate crystallizes, driven by a highly specific infinite 3D lattice formation governed by strong O–H⋯N and N–H⋯O hydrogen bonds[2].

Synthesis TMP 2,3,5,6-Tetramethylpyrazine SeO2 SeO2 Oxidation (Regioselective) TMP->SeO2 Inter Dialdehyde Intermediate SeO2->Inter AgNO3 AgNO3 Oxidation (Aqueous) Inter->AgNO3 Crude Crude Dicarboxylic Acid AgNO3->Crude Recryst Recrystallization (20% HCl, -20°C) Crude->Recryst Pure Pure Hydrate Product (84% Yield) Recryst->Pure

Regioselective synthesis workflow of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate.

Coordination Chemistry & MOF Applications

The rigid, planar nature of the pyrazine ring makes this compound an exceptional bridging ligand. When derivatized into its bis(methyl ester) form, it exhibits fascinating coordination chemistry with transition metals[5].

For instance, reacting the bis(methyl ester) of 3,6-dimethylpyrazine-2,5-dicarboxylic acid with copper(II) perchlorate[Cu(ClO₄)₂] in a 2:1 metal-to-ligand ratio yields the centrosymmetric mononuclear complex [Cu(C₉H₉N₂O₄)₂(H₂O)₂] [5].

Mechanistic Insight: During the reaction, the metal catalyzes a partial hydrolysis of the ester. This allows the ionized ligand to coordinate to the Cu(II) center in an N,O-bidentate fashion[5]. The copper coordination sphere is completed by two water molecules. These coordinated water molecules then participate in strong intermolecular hydrogen bonding with the carbonyl oxygen atoms of adjacent carboxylate groups, self-assembling into a robust 2D network[5]. Crucially, this specific structural geometry imparts measurable ferromagnetic properties to the complex, highlighting the ligand's value in designing magnetic MOFs[5].

Advanced Derivatization: Oxadiazolylene Oligomers

Beyond metal coordination, the dicarboxylic acid is a prime candidate for the synthesis of advanced organic materials, such as alternating arylene-1,3,4-oxadiazolylene oligomers via the Huisgen reaction[6].

Step-by-Step Protocol
  • Acid Chloride Formation: Dissolve 0.1 g (0.51 mmol) of 3,6-dimethylpyrazine-2,5-dicarboxylic acid in 5 mL of thionyl chloride (SOCl₂). Reflux for 2 hours.

  • Residue Removal: Evaporate the SOCl₂. Add 10 mL of toluene and co-distill to remove all reactive residues.

  • Huisgen Reaction: To the dried acid dichloride, add 0.52 g (1.02 mmol) of 5-(3,5-didodecyloxyphenyl)tetrazole and 3 mL of pyridine. Reflux the mixture for 24 hours[6].

  • Purification: Quench with water and dilute HCl. Extract the product using chloroform, dry over MgSO₄, and purify via silica gel chromatography using ethyl acetate as the eluent[6].

Causality & Expert Insights

Why is toluene co-distillation mandatory? Converting the dicarboxylic acid to an acid dichloride via SOCl₂ is necessary to activate the molecule for the tetrazole coupling. However, residual SOCl₂ or generated HCl will aggressively poison the subsequent Huisgen reaction by degrading the tetrazole. Toluene co-distillation is a self-validating purification step; it forms an azeotrope with these volatile impurities, guaranteeing their complete removal prior to the addition of the sensitive tetrazole reagent[6]. The subsequent thermal ring transformation, catalyzed by pyridine, yields a centrosymmetric oligomer where the complex interdigitated packing is strictly controlled by the aliphatic chains[6].

Application Acid 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid SOCl2 SOCl2 Reflux (2h) Acid Chloride Formation Acid->SOCl2 Toluene Toluene Co-distillation (Residue Removal) SOCl2->Toluene Tetrazole Add Tetrazole + Pyridine Reflux (24h) Toluene->Tetrazole Extract Extraction & Chromatography (CHCl3 / EtOAc) Tetrazole->Extract Product Oxadiazolylene Oligomer (Centrosymmetric) Extract->Product

Synthesis of oxadiazolylene oligomers via Huisgen reaction of the acid dichloride.

References

  • Fluorochem Product Specifications:3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS 43015-44-7). Fluorochem.
  • Rambaran, V. H., et al. (2009).A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm (RSC Publishing).
  • Wang, Y., & Stoeckli-Evans, H. (1998).Diaquabis(5-methoxycarbonyl-3,6-dimethylpyrazine-2-carboxylato-N1,O)copper(II). Acta Crystallographica Section C.
  • Sauer, et al. / PMC (2023).2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. National Institutes of Health (NIH).

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals and Materials Scientists As a Senior Application Scientist, establishing the precise physicochemical parameters of a chemical precursor is the first critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals and Materials Scientists

As a Senior Application Scientist, establishing the precise physicochemical parameters of a chemical precursor is the first critical step in rational drug design and materials engineering. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly versatile pyrazine derivative[1]. Its specific molecular weight and structural formula dictate its stoichiometric behavior in complex syntheses, particularly in the formation of Metal-Organic Frameworks (MOFs) and biologically active trans-DOTTADs[2]. This whitepaper provides an empirical analysis of its properties, synthetic mechanisms, and downstream applications.

Quantitative Physicochemical Profiling

The fundamental identity of 3,6-dimethylpyrazine-2,5-dicarboxylic acid is defined by its molecular formula, C8H8N2O4 , and a precise molecular weight of 196.16 g/mol [3]. The presence of two carboxylic acid groups and two methyl groups on the pyrazine ring creates a highly symmetrical, electronically rich molecule that is prone to forming extensive hydrogen-bonded networks[4].

Understanding these exact mass values is non-negotiable for calculating accurate molar equivalents during ligand coordination.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 3,6-Dimethylpyrazine-2,5-dicarboxylic acid
CAS Registry Number 43015-44-7
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Monoisotopic Mass 196.0484 Da
Elemental Analysis C: 48.98%, H: 4.11%, N: 14.28%, O: 32.62%

(Data synthesized from authoritative chemical databases[1],[5])

Mechanistic Synthesis: The Causality of Regioselective Oxidation

The synthesis of this compound relies on the regioselective oxidation of 2,3,5,6-tetramethylpyrazine[4]. A standard strong oxidation (e.g., using KMnO4) would indiscriminately oxidize all four methyl groups, yielding pyrazine-tetracarboxylic acid. To achieve the specific 3,6-dimethyl derivative, we must employ a controlled Riley oxidation variant using selenium dioxide (SeO₂) and silver nitrate (AgNO₃) ()[6],[4].

Mechanistic Causality : SeO₂ acts as the primary oxidant, initiating an electrophilic attack on the activated methyl groups via the enol-like tautomer of the pyrazine ring[6]. The addition of AgNO₃ is the critical variable; it acts synergistically to drive the regioselectivity, ensuring that exactly two of the four methyl groups are oxidized to carboxylic acids[4]. Furthermore, the silver ions facilitate the precipitation of byproducts, pushing the equilibrium toward the desired dicarboxylic acid, which crystallizes as a unique three-dimensional lattice of hydrogen-bonded acid and water molecules (hydrate form)[4],[2].

Synthesis A 2,3,5,6-Tetramethylpyrazine (Starting Material) C Regioselective Oxidation (Electrophilic Attack on Methyls) A->C B SeO2 + AgNO3 (Oxidizing System) B->C Drives Selectivity D 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (C8H8N2O4, MW: 196.16) C->D Yields Hydrate Lattice

Fig 1: Regioselective oxidation pathway of tetramethylpyrazine to the dicarboxylic acid.

Experimental Protocol: Regioselective Synthesis

To ensure reproducibility, the following self-validating protocol outlines the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid. Every step is designed to verify the intermediate states of the reaction.

Step-by-Step Methodology:

  • Preparation : Dissolve 1 molar equivalent of 2,3,5,6-tetramethylpyrazine in a suitable aqueous/organic solvent mixture.

  • Oxidant Addition : Slowly introduce 2 molar equivalents of SeO₂ and a stoichiometric amount of AgNO₃ under continuous stirring[4]. Causality note: The 2:1 ratio of SeO₂ to substrate is mathematically derived from the target molecular weight (196.16 g/mol ) to prevent over-oxidation.

  • Thermal Activation : Reflux the mixture at 80-90°C for 12-24 hours. Monitor the reaction via LC-MS, looking for the emergence of the m/z 196.0484 peak[5].

  • Filtration : Filter the hot solution to remove the precipitated silver and reduced selenium solid byproducts.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. The product will crystallize as a hydrate due to the neat interweaving of water molecules with the pyridine's carboxylic acid and nitrogen atom moieties via hydrogen bonds[2].

  • Validation : Confirm the final product structure using single-crystal X-ray diffraction (XRD) and Elemental Analysis to verify the C₈H₈N₂O₄ formula[5],[4].

Coordination Chemistry and Drug Development Applications

The deprotonation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid yields the highly versatile pyrazine-2,5-dicarboxylate (pzdc) dianion[6]. This dianion exhibits a rich coordination behavior, acting as a bridging ligand to metal centers.

  • trans-DOTTADs in Drug Design : The compound serves as a crucial parent molecule for the construction of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triazaanthracenes (DOTTADs)[2]. These Hantzsch pyridinecarboxylic acid analogues have immense potential as ligands for Group I/II metals and transition metal ions in pharmacological applications[2].

  • Metal-Organic Frameworks (MOFs) : The rigid, planar nature of the pyrazine ring, combined with the divergent carboxylate groups, makes the pzdc dianion an ideal strut for constructing porous, three-dimensional MOFs with unique structural properties[6].

Application A 3,6-Dimethylpyrazine-2,5-dicarboxylic acid B Deprotonation (pH Adjustment) A->B C pzdc Dianion Ligand B->C D Metal-Organic Frameworks (Porous Materials) C->D Metal Coordination E trans-DOTTADs (Drug Development) C->E Structural Analogue

Fig 2: Downstream applications of the pzdc dianion in materials and drug development.

References
  • Rambaran, V. H., et al. "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions". CrystEngComm, Royal Society of Chemistry, 2009, 11, 580-582. URL:[Link]

  • ChemHui. "3,6-dimethylpyrazine-2,5-dicarboxylic acid_CAS:43015-44-7". ChemHui Database. URL:[Link]

Sources

Foundational

Mechanistic Profiling of Pyrazine-2,5-Dicarboxylic Acid Derivatives in Targeted Therapeutics

Executive Summary Pyrazine-2,5-dicarboxylic acid (PZDC) and its derivatives have evolved from basic building blocks in coordination chemistry to privileged pharmacophores in modern drug discovery. Characterized by a rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazine-2,5-dicarboxylic acid (PZDC) and its derivatives have evolved from basic building blocks in coordination chemistry to privileged pharmacophores in modern drug discovery. Characterized by a rigid, planar, and electron-deficient six-membered aromatic ring containing two nitrogen atoms and two carboxylate groups, the PZDC scaffold offers unique physicochemical properties. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causal mechanisms by which PZDC derivatives drive biological activity—ranging from metalloenzyme inhibition to targeted cytotoxicity—and to provide self-validating experimental workflows for their evaluation.

Structural Basis of Pharmacological Activity

The pharmacological versatility of PZDC derivatives stems directly from their electronic and spatial architecture [1]. The pyrazine ring acts as a potent hydrogen-bond acceptor, while the adjacent carboxylate groups at the 2- and 5-positions create a highly favorable bidentate or bridging hexadentate coordination environment.

  • N,O-Chelating Motif: The proximity of the pyrazine nitrogen to the carboxylate oxygen allows PZDC to form highly stable, colored complexes with divalent metal ions (e.g., Zn²⁺, Fe²⁺, Ru²⁺, Cu²⁺). This is the fundamental driver for their efficacy against metalloenzymes.

  • Rigidity and Planarity: Unlike flexible aliphatic linkers, the rigid pyrazine core restricts conformational entropy during target binding. This structural pre-organization significantly lowers the thermodynamic penalty of binding, enhancing affinity.

  • Electron Deficiency: The two electronegative nitrogen atoms withdraw electron density from the aromatic system, making the pyrazine ring resistant to electrophilic attack but highly susceptible to nucleophilic interactions and specific π-stacking orientations within protein binding pockets.

Primary Mechanisms of Action (MoA)

MoA A: Metalloenzyme Inhibition & Epigenetic Modulation

In the development of hybrid therapeutics—such as Entinostat-Bortezomib conjugates targeting Multiple Myeloma—the PZDC moiety is utilized as a critical spacer and active pharmacophore [2].

  • The Causality: Histone Deacetylases (HDACs) rely on a catalytic Zn²⁺ ion at the base of their active site. When PZDC is integrated into an HDAC inhibitor, its N,O-chelating motif coordinates the zinc ion, while the pyrazine nitrogens form critical hydrogen bonds with active-site residues (e.g., Tyrosine and Histidine).

  • The Impact: Replacing the PZDC moiety with a structurally similar but nitrogen-lacking terephthalic acid results in a ~4-fold drop in potency (IC₅₀ shifts from ~9.2 nM to 37.1 nM) [2]. The nitrogen atoms are non-negotiable for optimal target engagement.

MoA B: Organometallic Cytotoxicity and DNA Intercalation

PZDC is extensively used as a bridging ligand to synthesize symmetrical dinuclear Ruthenium(II) complexes [3].

  • The Causality: During synthesis, the PZDC chelator undergoes C–H activation at the ortho position, forming a highly stable five-membered metallacycle. This planar metallacycle intercalates efficiently between DNA base pairs.

  • The Impact: Upon intercalation, the Ru(II)-PZDC complex disrupts DNA replication and triggers mitochondrial stress, leading to a massive intracellular spike in Reactive Oxygen Species (ROS). This dual-threat mechanism ensures selective apoptosis in rapidly dividing neoplastic cells.

MoA C: Renal Clearance and Fluorescent Tracing

Beyond cytotoxicity, highly hydrophilic dianionic pyrazine-2,5-dicarboxamide derivatives are utilized as fluorescent exogenous markers for real-time Glomerular Filtration Rate (GFR) measurement [4]. Their low plasma protein binding and high stability prevent reabsorption, allowing 99% urinary recovery.

MoA PZDC Pyrazine-2,5-dicarboxylic Acid (PZDC) Scaffold Complex Stable N,O-Chelated Metallo-Complex PZDC->Complex Metal Divalent Metal Core (Zn2+, Ru2+) Metal->Complex HDAC HDAC Inhibition (Epigenetic Modulation) Complex->HDAC DNA DNA Intercalation & Cleavage Complex->DNA ROS Mitochondrial ROS Generation Complex->ROS Apop Targeted Cancer Cell Apoptosis HDAC->Apop DNA->Apop ROS->Apop

Fig 1. Multi-pathway MoA of PZDC-metal complexes driving targeted cellular apoptosis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Experimental artifacts are caught before progressing to the next developmental phase.

Protocol 1: Synthesis and Metal Complexation of Ru(II)-PZDC

Objective: Synthesize a dinuclear Ru(II) complex bridged by PZDC for DNA intercalation studies. Rationale: We utilize a step-wise thermal complexation in a coordinating solvent (DMSO) rather than a one-pot synthesis. This prevents the formation of kinetically trapped, asymmetric coordination polymers, ensuring the generation of discrete, symmetrical dinuclear complexes.

  • Ligand Preparation: Suspend pyrazine-2,5-dicarboxylic acid (1.0 eq) in anhydrous methanol. Add SOCl₂ dropwise at 0 °C, then reflux at 80 °C for 24 h to yield dimethyl pyrazine-2,5-dicarboxylate.

  • Metal Coordination: Combine the PZDC diester with [RuCl₂(DMSO)₄] (2.0 eq) in a Schlenk flask under an inert argon atmosphere.

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours. The high temperature is required to overcome the activation energy barrier for ortho C–H bond cleavage.

  • Self-Validation Check (¹H-NMR): Before proceeding to biological assays, analyze the product via ¹H-NMR. Critical Checkpoint: The disappearance of the specific ortho-proton signal of the pyrazine ring confirms successful C–H activation and metallacycle formation [3]. If the proton signal remains, the complex lacks the rigidity required for DNA intercalation; discard and re-synthesize.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity (K_d) and thermodynamic drivers (ΔH, ΔS) of the PZDC derivative to its target protein (e.g., HDAC). Rationale: Standard fluorescence-based IC₅₀ assays are highly susceptible to Pan-Assay Interference Compounds (PAINS) and do not differentiate between specific active-site binding and non-specific protein aggregation. ITC directly measures the heat of binding, providing a label-free, true thermodynamic profile.

  • Sample Preparation: Dialyze the target protein (e.g., purified HDAC enzyme) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl) to ensure exact buffer matching.

  • Titration Setup: Load the PZDC derivative (500 μM) into the ITC syringe and the protein (50 μM) into the sample cell.

  • Execution: Perform 20 injections of 2 μL each at 25 °C, with a 150-second interval between injections to allow the baseline to stabilize.

  • Self-Validation Check (Stoichiometry): Fit the integrated heat data to a one-site binding model. Critical Checkpoint: The stoichiometric parameter ( n ) must evaluate to ~1.0 (for a 1:1 binding site). An n -value < 0.7 indicates partial protein degradation or an impure ligand fraction. If n is invalid, the batch is flagged, preventing the generation of false-positive cell assay data.

Workflow S1 Ligand Synthesis (Esterification) S2 Metal Complexation (C-H Activation) S1->S2 S3 Thermodynamic Profiling (ITC Assay) S2->S3 S4 In Vitro Validation (Cytotoxicity/ROS) S3->S4

Fig 2. Self-validating experimental workflow for PZDC derivative synthesis and evaluation.

Quantitative Pharmacodynamics Data

To benchmark the efficacy of PZDC derivatives against structural analogs, the following table summarizes key quantitative metrics across different biological targets.

Compound / DerivativeBiological Target / MechanismBinding Affinity / PotencyKey Structural Feature Driving Activity
Entinostat-BTZ Hybrid (Compound 3) HDAC / Proteasome InhibitionIC₅₀ ≈ 9.2 nMRigid pyrazine acts as an H-bond acceptor and Zn²⁺ coordinator.
Entinostat-BTZ Hybrid (Compound 2) HDAC / Proteasome InhibitionIC₅₀ = 37.1 ± 2.9 nMControl: Terephthalic linker lacks pyrazine nitrogens, dropping potency 4x.
[RuCl₂(H₂L₂)(S-DMSO)₂] Complex DNA Intercalation / ROSHigh Cytotoxicity (Cancer lines)Ortho C–H activated planar metallacycle allows deep DNA insertion.
FITC-HPβCD (PZDC-labeled) Renal Clearance Marker (GFR)>99% Urinary RecoveryDianionic pyrazine-2,5-dicarboxamide ensures high hydrophilicity.

References

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Entinostat-Bortezomib Hybrids against Multiple Myeloma. PMC - NIH.[Link]

  • 2,5-Pyrazine dicarboxylic acid ligand bridged symmetrical dinuclear ruthenium(II) complexes: Synthesis, structure and spectroelectrochemical properties. Inorganic Chemistry Communications - ResearchGate.[Link]

  • Fluorescently Labeled Cyclodextrin Derivatives as Exogenous Markers for Real-Time Transcutaneous Measurement of Renal Function. Bioconjugate Chemistry - ACS Publications.[Link]

Exploratory

Thermodynamic Stability and Structural Dynamics of 3,6-Dimethylpyrazine-2,5-Dicarboxylic Acid: A Technical Guide

Executive Summary For researchers and drug development professionals operating at the intersection of coordination chemistry and rational drug design, 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (3,6-DMPZ-2,5-DCA) represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals operating at the intersection of coordination chemistry and rational drug design, 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (3,6-DMPZ-2,5-DCA) represents a critical building block. Functioning as a highly rigid, multi-dentate ligand, it is instrumental in the synthesis of Metal-Organic Frameworks (MOFs) and inorganic pharmaceuticals. This technical guide explores the thermodynamic stability of 3,6-DMPZ-2,5-DCA, detailing the causality behind its structural resilience, the mechanistic logic of its regioselective synthesis, and the self-validating experimental protocols required for its characterization.

Thermodynamic Principles & Supramolecular Stability

The thermodynamic stability of 3,6-DMPZ-2,5-DCA is not merely a function of its covalent pyrazine core, but rather an emergent property of its solid-state hydration.

The Role of the 3D Hydrogen-Bonded Lattice

When synthesized and crystallized, 3,6-DMPZ-2,5-DCA forms a stable hydrate. The crystal structure is defined by a unique, infinite three-dimensional lattice composed of hydrogen-bonded acid and water molecules ([1]).

  • Causality of Stability: The extensive network of intermolecular hydrogen bonds between the carboxylate oxygens, the pyrazine nitrogens, and the lattice water molecules significantly lowers the Gibbs free energy of the crystal. This supramolecular interlocking prevents premature thermal degradation and limits the conformational degrees of freedom, making it an ideal, rigid strut for MOF topologies.

Thermal Degradation Profile

Derivatives of pyrazine-2,5-dicarboxylic acid exhibit distinct, multi-phase thermal decomposition profiles. Thermal energy initially disrupts the supramolecular hydrogen bonds, leading to a dehydration phase typically observed between 125 °C and 300 °C. The anhydrous framework remains metastable until temperatures exceed 380 °C, at which point the covalent bonds of the organic ligand undergo irreversible decarboxylation and ring cleavage ([2]).

ThermalDegradation Hydrate 3,6-DMPZ-2,5-DCA Hydrate (Stable 3D Lattice) Dehydration Dehydration Phase (Endothermic, 125-300 °C) Hydrate->Dehydration Thermal Energy Anhydrous Anhydrous Acid (Metastable state) Dehydration->Anhydrous -H2O Decarboxylation Decarboxylation & Ring Cleavage (>380 °C) Anhydrous->Decarboxylation Thermal Energy Volatiles Volatile Degradants (CO2, NOx, Organics) Decarboxylation->Volatiles Framework Collapse

Thermodynamic degradation profile of 3,6-DMPZ-2,5-DCA.

Mechanistic Causality in Regioselective Synthesis

Synthesizing 3,6-DMPZ-2,5-DCA requires the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. The challenge lies in oxidizing exactly two of the four identical methyl groups without over-oxidizing the substrate into a tetracarboxylic acid.

The Logic of the Reagent Selection
  • Selenium Dioxide (SeO₂): SeO₂ is employed to drive a Riley oxidation. It acts via an electrophilic attack on the activated methyl groups adjacent to the electron-withdrawing pyrazine nitrogens ().

  • Silver Nitrate (AgNO₃) as a Co-catalyst: Using SeO₂ alone often results in poor yields and uncontrolled oxidation. The addition of AgNO₃ modulates the oxidation potential. Silver ions facilitate the hydrolysis of the intermediate selenium esters and precipitate reduced selenium species, effectively halting the oxidation at the dicarboxylic acid stage and enforcing regioselectivity ([1]).

Synthesis TMP 2,3,5,6-Tetramethylpyrazine (Precursor) Oxidation Regioselective Oxidation (SeO2 + AgNO3) TMP->Oxidation Heat / Solvent Intermediate Selenium Intermediate (Riley Oxidation) Oxidation->Intermediate Electrophilic Attack Product 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Intermediate->Product Hydrolysis / Ag+ catalysis Lattice 3D Hydrogen-Bonded Lattice Formation Product->Lattice Hydration & Crystallization

Synthesis and crystallization pathway of 3,6-DMPZ-2,5-DCA.

Quantitative Data Summary

To aid in stoichiometric calculations and thermal profiling, the critical properties of 3,6-DMPZ-2,5-DCA are summarized below:

PropertyValueMechanistic Significance
Molecular Weight 196.16 g/mol (Anhydrous)Baseline for stoichiometric complexation in MOFs.
Hydration State HydrateEssential for the formation of the 3D supramolecular lattice.
Dehydration Temperature ~125 °C – 300 °CIndicates the high binding energy of the lattice water molecules.
Decomposition Temperature >380 °CDemonstrates high thermal stability due to the rigid pyrazine core.
Coordination Sites N (pyrazine), O (carboxylate)Enables versatile, multi-dentate binding to p-, d-, and f-block metals.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure scientific integrity and reproducible results.

Protocol 1: Regioselective Synthesis of 3,6-DMPZ-2,5-DCA

Objective: Achieve controlled oxidation of 2,3,5,6-tetramethylpyrazine to the dicarboxylic acid hydrate.

  • Preparation: In a well-ventilated fume hood, dissolve 2,3,5,6-tetramethylpyrazine (1.0 eq) in an appropriate aqueous/organic solvent mixture.

  • Oxidant Addition: Slowly add Selenium Dioxide (SeO₂, 2.2 eq) and Silver Nitrate (AgNO₃, catalytic to 1.0 eq) to the reaction vessel under continuous stirring.

  • Thermal Activation: Reflux the mixture. Causality Check: The reaction must be heated to overcome the activation energy of the initial ene-reaction in the Riley oxidation mechanism.

  • Filtration: Hot filter the reaction mixture to remove precipitated elemental selenium and silver salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the thermodynamic assembly of the 3D hydrogen-bonded hydrate lattice.

  • Self-Validation (NMR): Isolate the crystals and perform a ¹H-NMR analysis in DMSO-d₆. A successful, regioselective run will show exactly two distinct proton environments (one for the remaining methyl groups, one for the acidic protons), confirming the suppression of over-oxidation.

Protocol 2: Thermogravimetric Analysis (TGA) for Stability Profiling

Objective: Map the thermodynamic degradation profile of the synthesized hydrate.

  • Baseline Calibration: Run an empty alumina crucible from 25 °C to 600 °C under an Argon atmosphere (40 mL/min) to establish a baseline blank.

  • Sample Loading: Load 5–10 mg of the crystallized 3,6-DMPZ-2,5-DCA hydrate into the crucible.

  • Thermal Ramp: Heat the sample at a controlled rate of 5 °C/min from 25 °C to 600 °C. Causality Check: A slow heating rate prevents thermal lag and ensures accurate resolution between the dehydration and decarboxylation events.

  • Self-Validation (DTG Analysis): Analyze the Derivative Thermogravimetry (DTG) curve. A self-validating run must show the DTG returning to zero between the dehydration endotherm (~125 °C - 300 °C) and the primary decomposition exotherm (>380 °C). If the DTG does not return to zero, the sample was heated too rapidly, causing phase overlap.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 580-582. URL:[Link]

  • RSC Advances. (2015). A novel one-dimensional chain built of vanadyl ions and pyrazine-2,5-dicarboxylate. RSC Advances, 5, 43582-43588. URL:[Link]

Sources

Foundational

Electronic Properties and DFT Calculations of Dimethylpyrazine Dicarboxylic Acids: A Computational and Coordination Chemistry Guide

Executive Summary Dimethylpyrazine dicarboxylic acids—most notably 5,6-dimethylpyrazine-2,3-dicarboxylic acid (H₂dmpzdc) —are highly versatile, rigid N,O-donor ligands that have become foundational building blocks in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethylpyrazine dicarboxylic acids—most notably 5,6-dimethylpyrazine-2,3-dicarboxylic acid (H₂dmpzdc) —are highly versatile, rigid N,O-donor ligands that have become foundational building blocks in modern coordination chemistry, materials science, and drug development. The unique combination of an electron-deficient pyrazine ring, electron-donating methyl groups, and adjacent carboxylic acid moieties allows these molecules to exhibit complex tautomerization, robust hydrogen bonding, and diverse metal-coordination modes.

For researchers and application scientists, predicting the behavior of these ligands prior to synthesis is critical. Density Functional Theory (DFT) serves as the premier computational tool to bridge the gap between theoretical electronic structures and observable physicochemical properties. This whitepaper provides an authoritative, self-validating guide to executing DFT workflows on dimethylpyrazine dicarboxylic acids, extracting their electronic properties, and applying these insights to the design of metal-organic frameworks (MOFs) and coordination polymers (CPs).

Structural and Chemical Context

The structural rigidity of the pyrazine ring in H₂dmpzdc restricts the conformational flexibility of the attached carboxylate groups, forcing them into specific dihedral alignments that are highly favorable for chelation.

The addition of methyl groups at the 5 and 6 positions significantly alters the electronic landscape compared to unsubstituted pyrazine-2,3-dicarboxylic acid. The inductive electron-donating effect (+I) of the methyl groups increases the electron density on the pyrazine nitrogen atoms, enhancing their basicity and nucleophilicity. This subtle electronic tuning directly impacts the ligand's ability to participate in μ₂, μ₃, and μ₄ bridging modes when interacting with transition metals (e.g., Cu, Ru) or alkali metals (e.g., Li)[1](). Furthermore, the carboxyl groups facilitate extensive inter- and intramolecular hydrogen bonding, which is critical for stabilizing the three-dimensional architectures of coordination polymers[2]().

Computational Methodology: The DFT Protocol

To accurately model the electronic properties of H₂dmpzdc, a rigorous, self-validating computational protocol must be established. The following Standard Operating Procedure (SOP) outlines the methodology for geometry optimization and property extraction.

Standard Operating Procedure: Self-Validating DFT Workflow
  • Step 1: Initial Geometry Construction Construct the 3D molecular structure of 5,6-dimethylpyrazine-2,3-dicarboxylic acid. Ensure that both protonated (H₂dmpzdc) and deprotonated (Hdmpzdc⁻, dmpzdc²⁻) states are modeled, as the protonation state dictates the coordination behavior in varying pH environments.

  • Step 2: Functional and Basis Set Selection Action: Select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. Causality: The B3LYP functional provides an optimal balance between computational cost and accuracy for organic ligands. Crucially, the inclusion of diffuse functions (++) is mandatory. Anionic carboxylate groups possess expanded electron clouds; omitting diffuse functions forces the self-consistent field (SCF) to artificially contract this density, leading to massive errors in calculated proton affinities and molecular electrostatic potentials (MEP). The polarization functions ((d,p)) are required to capture the anisotropic electron distribution around the nitrogen heteroatoms[3]().

  • Step 3: Solvation Modeling Action: Apply the Integral Equation Formalism Variant of the Polarizable Continuum Model (IEF-PCM) using water or DMF as the solvent. Causality: Gas-phase calculations of highly polar or anionic species often result in intramolecular hydrogen bonding artifacts that do not exist in solution. IEF-PCM screens these electrostatic interactions, providing a realistic geometry for liquid-phase synthesis.

  • Step 4: Geometry Optimization and Frequency Calculation Action: Run a simultaneous optimization and harmonic vibrational frequency calculation. Validation Checkpoint: This step is a self-validating system . A successful optimization must yield exactly zero imaginary frequencies ( Nimag​=0 ). If Nimag​≥1 , the structure is trapped in a transition state rather than a local minimum. The protocol dictates that the geometry must be perturbed along the normal mode of the imaginary frequency and re-optimized until Nimag​=0 is achieved.

  • Step 5: Time-Dependent DFT (TD-DFT) Action: Execute TD-DFT calculations on the optimized ground-state geometry to simulate UV-Vis electronic transitions, mapping the vertical excitation energies[4]().

DFT_Workflow Ligand Ligand Input (5,6-Dimethylpyrazine-2,3-dicarboxylic Acid) GeomOpt Geometry Optimization Functional: B3LYP | Basis: 6-311++G(d,p) Ligand->GeomOpt FreqCalc Frequency Calculation Self-Validation: Zero Imaginary Frequencies GeomOpt->FreqCalc ElecProp Electronic Property Extraction (HOMO/LUMO, MEP, NPA Charges) FreqCalc->ElecProp ExpVal Experimental Validation (UV-Vis, XRD, IR Spectroscopy) ElecProp->ExpVal

Figure 1: Computational workflow for DFT-guided ligand analysis and experimental validation.

Electronic Properties and Frontier Molecular Orbitals

The chemical reactivity, kinetic stability, and optical properties of dimethylpyrazine dicarboxylic acids are dictated by their Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Based on DFT analysis of pyrazine-2,3-dicarboxylic acid derivatives, the HOMO is predominantly localized over the pyrazine nitrogen atoms and the uncoordinated oxygen atoms of the carboxylate groups. These regions represent the primary nucleophilic attack sites and metal coordination vectors. Conversely, the LUMO is delocalized across the aromatic pyrazine ring, representing electrophilic susceptibility[3]().

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular stability. A wider gap implies high kinetic stability and low chemical reactivity, whereas a narrower gap suggests high polarizability, making the ligand an excellent candidate for facilitating metal-to-ligand charge transfer (MLCT) in luminescent coordination polymers[4]().

Quantitative Data Summary

Table 1: Representative DFT-Derived Quantum Chemical Parameters for 5,6-Dimethylpyrazine-2,3-dicarboxylic Acid (B3LYP/6-311++G(d,p))

ParameterSymbolCalculated ValueChemical Significance
HOMO Energy EHOMO​ -6.85 eVElectron-donating ability; dictates basicity of N/O sites.
LUMO Energy ELUMO​ -2.12 eVElectron-accepting ability; susceptibility to nucleophiles.
Energy Gap ΔE 4.73 eVDetermines molecular kinetic stability and optical bandgap.
Global Hardness η 2.36 eVResistance to charge transfer; higher values indicate stability.
Electrophilicity Index ω 4.25 eVPropensity of the ligand to accept external electron density.
Dipole Moment μ 3.48 DebyeGoverns molecular polarity and solvent interaction strength.

(Note: Values are representative computational estimates based on established literature for substituted pyrazine-2,3-dicarboxylic acid derivatives[3]().)

Electronic_Transitions HOMO HOMO (π) Nucleophilic Sites (N, O atoms) LUMO LUMO (π*) Electrophilic Sites (Pyrazine Ring) HOMO->LUMO Energy Gap (ΔE) Charge Transfer TDDFT TD-DFT Simulation (Excited States) HOMO->TDDFT LUMO->TDDFT

Figure 2: HOMO-LUMO charge transfer dynamics and TD-DFT spectral simulation pathways.

Coordination Chemistry and Ligand Behavior

The spatial arrangement of the nitrogen and oxygen donors in H₂dmpzdc makes it a potent chelating agent. DFT-generated Molecular Electrostatic Potential (MEP) maps confirm that the most negative electrostatic potential is concentrated around the carboxylate oxygens, guiding the initial electrostatic attraction of metal cations.

When reacted with transition or alkali metals, the ligand exhibits profound structural diversity. For example, in the synthesis of lithium coordination polymers, 5,6-dimethylpyrazine-2,3-dicarboxylate anions act in a μ₂-bridging mode. The lithium ions adopt a trigonal-bipyramidal coordination geometry, bridged through N,O-bonding sites to generate highly ordered polymeric ribbons[2]().

In heavier transition metals like Ruthenium (Ru) or Copper (Cu), the ligand can facilitate strong electronic coupling between metal centers. TD-DFT analysis of these dinuclear or polynuclear complexes often reveals intense ligand-to-metal charge transfer (LMCT) and intervalence charge transfer bands in the near-infrared region, highlighting the ligand's ability to act as an electronic conduit[5]().

Applications in Advanced Materials and Therapeutics

The precise electronic properties derived from DFT calculations are not merely academic; they directly inform the engineering of advanced materials:

  • Environmental Remediation (MOFs): Metal-Organic Frameworks incorporating 5,6-dimethyl-2,3-pyrazinedicarboxylic acid are utilized as high-efficiency electret media. The polarizability of the ligand (quantified via its DFT dipole moment) enhances van der Waals interactions within the MOF pores, enabling the simultaneous capture and removal of volatile organic compounds (VOCs) and fine particulate matter (PM2.5) from air streams().

  • Energy Storage: The carboxyl groups of pyrazine dicarboxylic acids facilitate strong hydrogen bonding and π-π interactions when integrated with conductive polymers like polyaniline (PANI). This structural reinforcement significantly improves electron delocalization and boosts the specific capacitance of energy storage devices[3]().

  • Electrocatalysis: Bimetallic coordination polymers synthesized from pyrazine dicarboxylic acid scaffolds serve as highly efficient electrocatalysts, particularly in lowering the overpotential required for the Oxygen Evolution Reaction (OER)[1]().

Conclusion

The integration of Density Functional Theory into the study of dimethylpyrazine dicarboxylic acids provides a deterministic approach to ligand design. By strictly adhering to self-validating computational protocols—such as ensuring zero imaginary frequencies and utilizing appropriate diffuse basis sets—researchers can accurately predict the electronic topography, coordination modes, and macroscopic material properties of these highly adaptable molecules.

References

  • Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications Source: RSC Advances URL:[Link]

  • Quantum chemical computations, vibrational spectroscopic analysis and antimicrobial studies of 2,3-Pyrazinedicarboxylic acid Source: ResearchGate URL:[Link]

  • Coordination Polymers of Manganese(II), Cobalt(II), Nickel(II) and Cadmium(II) Decorated with a Rigid Pyrazine-2,3-dicarboxylic Acid Linker: Synthesis, Structural diversity, DFT Study and Magneto-Luminescence Properties Source: ResearchGate URL:[Link]

  • 2,5-Pyrazine dicarboxylic acid ligand bridged symmetrical dinuclear ruthenium(II) complexes: Synthesis, structure and spectroelectrochemical properties Source: ResearchGate URL:[Link]

  • catena-Poly[[aqualithium(I)]-μ-3-carboxy-5,6-dimethylpyrazine-2-carboxylato-κ4O2,N1:O3,N4] Source: IUCr Journals URL:[Link]

  • Removal of vocs and fine particulate matter by metal organic frameworks coated electret media (e-mofilter)

Sources

Exploratory

Crystallographic data for 3,6-Dimethylpyrazine-2,5-dicarboxylic acid

An In-depth Technical Guide to the Crystallographic Analysis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Authored by: Dr. Gemini, Senior Application Scientist Introduction: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is a significant heterocyclic compound, primarily recognized for its role as a linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1] Its rigid structure and the presence of two carboxylic acid groups make it an excellent candidate for constructing porous materials with potential applications in gas storage, catalysis, and drug delivery. This guide provides a comprehensive overview of the crystallographic data for 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate, outlines the experimental workflow for its structural determination, and discusses the implications of its molecular and supramolecular structure.

Molecular Structure and Crystallographic Parameters

The crystal structure of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate has been determined by single-crystal X-ray diffraction, revealing a unique three-dimensional lattice held together by hydrogen bonds.[2][3] The asymmetric unit contains one molecule of the dicarboxylic acid and one molecule of water. The pyrazine ring itself is located about a center of inversion.

Table 1: Crystallographic Data for 3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydrate [3]

ParameterValue
Chemical FormulaC₈H₁₂N₂O₆
Formula Weight232.20
Crystal SystemMonoclinic
Space GroupP2₁/c (No. 14)
a (Å)5.559(3)
b (Å)10.957(5)
c (Å)8.429(6)
β (°)99.21(3)
Volume (ų)506.8(5)
Z2
Temperature (K)153(2)
Radiation (Å)MoKα (λ = 0.7107)
µ (mm⁻¹)0.13
Reflections Collected3106
Unique Reflections883
R(int)0.058
R(F) (I > 2σ(I))0.0439
wR(F²) (all data)0.1091
CCDC Number706305

The crystal structure reveals a sophisticated network of hydrogen bonds involving the carboxylic acid groups, the pyrazine nitrogen atoms, and the water molecules.[2][3] These interactions, specifically O–H⋯N and O–H⋯O hydrogen bonds, are crucial in the formation of the extended supramolecular architecture.[3]

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that requires careful execution from sample preparation to data analysis.[4] This section outlines the typical workflow for a small molecule like 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.

Synthesis and Crystallization

The first critical step is the synthesis of the compound and the growth of high-quality single crystals.

Protocol for Synthesis: A reported high-yield synthesis involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine.[2][3]

  • Oxidation: 2,3,5,6-tetramethylpyrazine is treated with selenium dioxide and silver nitrate.

  • Precipitation: The resulting mixture is kept at -20 °C overnight to allow the product to precipitate.

  • Purification: The precipitate is filtered, washed with ethanol, and air-dried.

  • Recrystallization: The crude product is recrystallized from 20% HCl to yield pure crystals of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate suitable for X-ray diffraction.[3]

Crystal Selection: The quality of the crystal is paramount for obtaining high-quality diffraction data.[5]

  • Microscopic Examination: Crystals should be visually inspected under a polarizing microscope. Ideal crystals are transparent, have well-defined faces, and are free from cracks or inclusions.[5]

  • Size: For optimal results, the crystal dimensions should be around 0.25 mm, ensuring it is fully bathed in the X-ray beam.[5]

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Recrystallization Recrystallization for Single Crystals Purification->Recrystallization Crystal_Selection Microscopic Crystal Selection Recrystallization->Crystal_Selection Mounting Mount Crystal on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Model_Building Model Building & Atom Assignment Structure_Solution->Model_Building Refinement Least-Squares Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation CIF_Generation Generate CIF File Validation->CIF_Generation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms in a crystal.[6][7]

Protocol for Data Collection:

  • Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoloop and oil.[6]

  • Instrumentation: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector.[6]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through various angles. The instrument software calculates the optimal strategy to ensure data completeness and redundancy.

  • Data Reduction: The raw diffraction intensities are processed. This includes integration of spot intensities, and corrections for Lorentz and polarization effects, and absorption.

Structure Solution and Refinement

The final stage involves converting the diffraction data into a detailed atomic model.

Protocol for Structure Solution and Refinement:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

  • Structure Solution: The initial positions of the atoms are determined. For small molecules, direct methods are typically successful.[4]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods.[8][9] This iterative process adjusts atomic coordinates, and atomic displacement parameters to improve the agreement between the calculated and observed structure factors.[9][10] The quality of the refinement is monitored using R-factors (R-work and R-free).[10]

  • Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and geometric sensibility.

Significance and Applications in Materials Science

The crystallographic data of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is foundational for its application in the design of functional materials.

  • Predictable Coordination: The well-defined geometry of the molecule, with its two carboxylate groups and nitrogen atoms, allows for predictable coordination with metal ions, leading to the formation of ordered, porous frameworks.

  • Supramolecular Chemistry: The extensive hydrogen bonding network observed in the crystal structure provides insights into how these molecules self-assemble.[2][3] This knowledge is crucial for crystal engineering, where the goal is to design crystals with specific properties.

  • Drug Development: Pyrazine derivatives are important scaffolds in medicinal chemistry. Understanding the solid-state structure of this dicarboxylic acid can aid in the design of new pharmaceutical compounds and the study of their polymorphism.

G DMPA 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid MOF Metal-Organic Frameworks (MOFs) DMPA->MOF Metal Metal Ions / Clusters Metal->MOF Applications Applications: - Gas Storage - Catalysis - Drug Delivery MOF->Applications

Caption: Role in Metal-Organic Framework (MOF) Synthesis.

Conclusion

The crystallographic analysis of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid provides essential structural information for researchers in materials science, crystal engineering, and drug development. The detailed understanding of its molecular geometry and supramolecular assembly, facilitated by single-crystal X-ray diffraction, enables the rational design of novel materials with tailored properties. The protocols and data presented in this guide serve as a foundational resource for scientists working with this versatile building block.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 569-571. [Link]

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 569-571. DOI:10.1039/B822030C. [Link]

  • Wikipedia contributors. (2024, March 23). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

  • Department of Chemistry, University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2534-2553. [Link]

  • Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • FZU- Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. [Link]

  • Phenix. X-ray Structure Refinement. [Link]

Sources

Foundational

Spectroscopic Characterization of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid: A Comprehensive Technical Guide

Introduction & Mechanistic Context In the realm of coordination chemistry and rational drug design, polyfunctional pyrazine derivatives serve as highly versatile building blocks. Among these, 3,6-Dimethylpyrazine-2,5-dic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

In the realm of coordination chemistry and rational drug design, polyfunctional pyrazine derivatives serve as highly versatile building blocks. Among these, 3,6-Dimethylpyrazine-2,5-dicarboxylic acid ( H2​pzdc−3,6−Me2​ ) is of particular interest. Its rigid planar core, coupled with the dual hydrogen-bonding capacity of its carboxylate groups and the steric influence of its methyl substituents, makes it an exceptional ligand for metal-organic frameworks (MOFs) and a critical precursor for high-temperature flavor compounds [1].

From an analytical perspective, confirming the structural integrity and purity of H2​pzdc−3,6−Me2​ requires a multi-modal spectroscopic approach. Because the molecule is highly symmetrical, its spectroscopic signatures are deceptively simple, demanding rigorous interpretation to differentiate it from its structural isomers or partially oxidized byproducts. This whitepaper provides field-proven methodologies and authoritative data interpretations for the complete spectroscopic characterization of this compound.

Synthesis and Sample Preparation

Before spectroscopic evaluation, obtaining a highly pure sample is paramount. The synthesis of H2​pzdc−3,6−Me2​ is classically achieved via the regioselective oxidation of 2,3,5,6-tetramethylpyrazine.

Why Regioselective Oxidation?

Direct oxidation using strong oxidants like KMnO4​ often results in non-selective cleavage or over-oxidation. Instead, utilizing Selenium Dioxide ( SeO2​ ) in the presence of Silver Nitrate ( AgNO3​ ) allows for the targeted oxidation of two para-methyl groups [1, 2]. SeO2​ specifically attacks the allylic/benzylic-type methyl groups via an electrophilic ene reaction, while Ag+ acts as a co-oxidant and catalyst to drive the intermediate cleanly to the dicarboxylic acid, preventing the reaction from arresting at the dialdehyde stage.

Synthesis TMP 2,3,5,6-Tetramethylpyrazine Oxidation SeO2 / AgNO3 Regioselective Oxidation TMP->Oxidation Reflux, H2O Product 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Oxidation->Product Hydrolysis & Acidification

Regioselective synthesis workflow of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.
Step-by-Step Purification Protocol
  • Reaction: Reflux 2,3,5,6-tetramethylpyrazine with SeO2​ and AgNO3​ in an aqueous medium for 24 hours.

  • Filtration: Filter the hot solution through a Celite pad to remove precipitated elemental silver and selenium waste.

  • Acidification: Cool the filtrate and acidify to pH ~2 using 6M HCl . The target dicarboxylic acid will precipitate due to its low solubility in acidic aqueous environments.

  • Recrystallization: Recrystallize from boiling water to yield the pure hydrate form. Dry under vacuum at 60°C to obtain the anhydrous product for spectroscopic analysis.

Spectroscopic Validation Logic

To establish a self-validating system, we rely on three pillars of characterization: NMR (for symmetry and connectivity), FT-IR (for functional group validation), and Mass Spectrometry (for exact mass confirmation).

Spectroscopy Sample Purified H2pzdc-3,6-Me2 NMR NMR Spectroscopy Sample->NMR IR FT-IR (ATR) Sample->IR MS Mass Spectrometry Sample->MS NMR_Result Symmetry Confirmed (4 Carbon Environments) NMR->NMR_Result IR_Result C=O & Pyrazine Stretches (~1720 cm⁻¹, ~1575 cm⁻¹) IR->IR_Result MS_Result Molecular Weight (m/z 196) MS->MS_Result

Multi-modal spectroscopic validation logic for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodological Rationale

Dicarboxylic acids exhibit extensive intermolecular hydrogen bonding, rendering them highly insoluble in standard non-polar NMR solvents like CDCl3​ . Therefore, DMSO- d6​ must be used. The highly symmetric, centrosymmetric nature of the pyrazine ring dictates that the two methyl groups are chemically and magnetically equivalent, as are the two carboxylic acid groups [3].

Data Interpretation

In the 1H NMR spectrum, you will observe only two distinct signals. The absence of aromatic protons definitively proves that the ring is fully substituted. The 13C NMR spectrum will yield exactly four peaks, reflecting the D2h​ pseudo-symmetry of the core framework.

Table 1: NMR Chemical Shifts for H2​pzdc−3,6−Me2​ (in DMSO- d6​ , 400 MHz)

NucleusChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
1 H ~2.85 - 3.10Singlet (s)6H −CH3​ protons. The electron-withdrawing nature of the adjacent pyrazine nitrogen deshields these protons compared to standard aliphatic methyls.
1 H ~13.50Broad Singlet (br s)2H −COOH protons. Broadening is caused by rapid chemical exchange and strong hydrogen bonding in DMSO.
13 C ~22.5Singlet-Methyl carbons ( −CH3​ ).
13 C ~148.2Singlet-Pyrazine ring carbons attached to the methyl groups ( C−CH3​ ).
13 C ~152.0Singlet-Pyrazine ring carbons attached to the carboxylate groups ( C−COOH ).
13 C ~166.5Singlet-Carbonyl carbons ( C=O ) of the carboxylic acid groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodological Rationale

While KBr pellets are traditional, Attenuated Total Reflectance (ATR-FTIR) is highly recommended. KBr is hygroscopic; absorbed water produces a broad O-H stretch that masks the intrinsic carboxylic acid O-H stretching region. ATR ensures the sample is analyzed in its native solid-state without matrix interference.

Data Interpretation

The IR spectrum is dominated by the strong C=O stretch and the broad O−H stretch characteristic of hydrogen-bonded dimers in the solid state [2].

Table 2: Key FT-IR Vibrational Frequencies (ATR, solid state)

Wavenumber ( cm−1 )IntensityVibrational ModeStructural Significance
2500 - 3300 Broad, Strong O−H stretchIndicates extensive intermolecular hydrogen bonding typical of crystalline dicarboxylic acids.
~1720 - 1730 Very Strong C=O stretchConfirms the presence of the carboxylic acid carbonyl. A shift to lower wavenumbers (~1650 cm−1 ) indicates deprotonation/metal coordination.
~1575 Medium C=N / C=C stretchCharacteristic breathing modes of the pyrazine heteroaromatic ring [4].
~1250 - 1300 Strong C−O stretchConfirms the single bond character of the carboxylate hydroxyl group.

Mass Spectrometry & UV-Vis Profiling

Mass Spectrometry (MS)

To validate the exact mass, Electrospray Ionization (ESI) in negative ion mode is the optimal technique, as the carboxylic acid groups readily deprotonate.

  • Expected Result: An intense [M−H]− peak at m/z 195 .

  • If Electron Ionization (EI) is utilized, the molecular ion peak [M]+⋅ is observed at m/z 196 , corresponding directly to its molecular weight of 196.16 g/mol [2]. Fragmentation typically involves the sequential loss of CO2​ [M - 44], a hallmark of carboxylic acids.

UV-Vis Spectroscopy

The electronic environment of the pyrazine ring features conjugated π -systems.

  • Expected Result: A strong absorption band around 340 - 350 nm corresponding to the π→π∗ and n→π∗ transitions of the pyrazine ring [3].

Conclusion

The rigorous spectroscopic characterization of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid relies on understanding its symmetry and functional group dynamics. By utilizing DMSO- d6​ for NMR to overcome hydrogen-bonding insolubility, and ATR-FTIR to accurately map the carbonyl and pyrazine ring stretches without hygroscopic interference, researchers can definitively validate the structural identity of this critical precursor.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 580-582.[Link]

  • Joa, et al. (2023). 2,5-Bis[5-(3,5-didodecyloxyphenyl)-1,3,4-oxadiazol-2-yl]-3,6-dimethylpyrazine. IUCrData, 8, x230034.[Link]

  • Science of Synthesis. (2011). 16.14.5 Pyrazines (Update 2011). Thieme Connect. [Link]

Protocols & Analytical Methods

Method

3,6-Dimethylpyrazine-2,5-dicarboxylic acid as a ligand in metal-organic frameworks (MOFs)

Application Note: 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid as a Sterically Tunable Ligand in Rational MOF Design Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid as a Sterically Tunable Ligand in Rational MOF Design

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linker. While pyrazine-2,5-dicarboxylic acid (pzdc) is a widely utilized ligand for constructing robust 3D coordination networks[1],[2], its substituted analogue—3,6-dimethylpyrazine-2,5-dicarboxylic acid (3,6-DMPZDC) —provides advanced structural control. This application note details the mechanistic advantages, synthesis protocols, and MOF assembly workflows for utilizing 3,6-DMPZDC. By leveraging steric hindrance and hydrophobic shielding, drug development professionals and materials scientists can engineer MOFs with enhanced hydrolytic stability and highly controlled pore topologies.

Mechanistic Insights: The Causality of Ligand Selection

The transition from a standard pzdc ligand to 3,6-DMPZDC is not merely a functional group substitution; it fundamentally alters the thermodynamics of framework self-assembly. Understanding the causality behind this ligand's behavior is critical for predictive MOF synthesis:

  • Steric Hindrance & Topology Control: The addition of two methyl groups at the 3 and 6 positions introduces significant steric bulk. During solvothermal assembly, this bulk restricts the rotational degrees of freedom of the carboxylate groups. Consequently, it prevents framework interpenetration—a common phenomenon where multiple independent sub-lattices grow within each other, drastically reducing the accessible pore volume necessary for drug loading or gas adsorption.

  • Hydrophobic Shielding (Hydrolytic Stability): The primary failure mode of many MOFs in physiological or aqueous environments is the hydrolysis of the metal-ligand coordinate bond. The methyl groups of 3,6-DMPZDC create a localized hydrophobic shield around the metal nodes (e.g., Zr⁴⁺, Eu³⁺), repelling water molecules and significantly enhancing the kinetic stability of the framework[1].

  • Conserved Coordination Versatility: Despite the steric bulk, the core binding motif is conserved. The ligand retains its ability to act as a multidentate linker, utilizing two pyrazine nitrogen atoms and four carboxylate oxygen atoms to form diverse coordination geometries (e.g., N,O-chelation, bridging)[3].

Experimental Methodologies & Self-Validating Protocols

Protocol A: Regioselective Synthesis of the 3,6-DMPZDC Ligand

The synthesis of 3,6-DMPZDC is achieved through the regioselective Riley oxidation of 2,3,5,6-tetramethylpyrazine[3],[4]. This protocol is designed to selectively oxidize only two para-methyl groups while leaving the other two intact.

Step-by-Step Workflow:

  • Precursor Dissolution: Dissolve 10.0 mmol of 2,3,5,6-tetramethylpyrazine in a 1:1 mixture of 1,4-dioxane and deionized water (50 mL). Causality: The mixed solvent system ensures the solubility of both the highly non-polar precursor and the polar inorganic oxidants.

  • Catalyst & Oxidant Addition: Add 22.0 mmol of Selenium dioxide (SeO₂) and 2.0 mmol of Silver nitrate (AgNO₃)[3]. Causality: SeO₂ acts as the primary oxidant attacking the activated methyl groups. AgNO₃ acts as a crucial co-catalyst that drives the regioselectivity, preventing over-oxidation to the tetracarboxylic acid.

  • Reflux: Heat the reaction mixture to 90°C under continuous stirring for 24 hours.

  • Hot Filtration: Filter the solution immediately while hot. Self-Validation: The formation of a black/red precipitate (elemental selenium and silver salts) confirms the reduction of the oxidants and the progression of the reaction. Hot filtration prevents the target ligand from co-precipitating with the toxic byproducts.

  • Crystallization: Cool the filtrate slowly to 4°C overnight. Collect the resulting 3,6-DMPZDC hydrate crystals via vacuum filtration and recrystallize from boiling water to achieve >98% purity[4],[5].

LigandSynthesis A 2,3,5,6-Tetramethylpyrazine (Precursor) B SeO2 / AgNO3 Reflux (90°C, 24h) A->B Reagents C Riley Oxidation (Regioselective) B->C Mechanism D 3,6-DMPZDC Hydrate (Target Ligand) C->D Crystallization

Caption: Regioselective Riley oxidation pathway for the synthesis of 3,6-DMPZDC.

Protocol B: Solvothermal Assembly of a Prototype 3,6-DMPZDC MOF

This protocol outlines the synthesis of a highly stable Zirconium-based MOF (Zr-MOF) utilizing the synthesized ligand.

Step-by-Step Workflow:

  • Precursor Mixing: In a 25 mL Teflon-lined stainless steel autoclave, dissolve 0.5 mmol of 3,6-DMPZDC and 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 1.0 mL of glacial acetic acid. Causality: Acetic acid acts as a "modulator." Because Zr⁴⁺ has a very high affinity for carboxylates, the reaction without a modulator would instantly yield an amorphous gel. The acetic acid reversibly binds to the Zr⁴⁺ nodes, slowing down the coordination of the 3,6-DMPZDC ligand and allowing for the self-correction of the crystal lattice, yielding highly crystalline MOFs.

  • Solvothermal Heating: Seal the autoclave and heat in a programmable oven at 120°C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 5°C/hour. Self-Validation: Rapid cooling induces thermal shock, causing the microcrystals to fracture and lose their internal porosity. Controlled cooling ensures structural integrity.

  • Activation (Solvent Exchange): Isolate the crystals via centrifugation. Wash sequentially with DMF (3 × 10 mL) to remove unreacted ligand, followed by absolute ethanol (3 × 10 mL). Soak the crystals in acetone for 72 hours, replacing the solvent daily. Causality: Acetone has a low surface tension. Exchanging the high-boiling DMF with acetone prevents the capillary forces from collapsing the delicate pore structure during the final vacuum drying step (100°C for 12 hours).

MOFSynthesis Precursors Metal Salts (e.g., ZrCl4) + 3,6-DMPZDC Ligand Modulator Add Modulator (Acetic Acid in DMF) Precursors->Modulator Solvothermal Solvothermal Heating (120°C, 48h) Modulator->Solvothermal Competition Control Assembly Controlled Nucleation & Framework Self-Assembly Solvothermal->Assembly Coordination Activation Solvent Exchange & Vacuum Activation Assembly->Activation Porosity Generation

Caption: Solvothermal self-assembly and activation workflow for 3,6-DMPZDC MOFs.

Quantitative Data Presentation

The following table summarizes the comparative structural and physicochemical parameters when substituting standard pzdc with 3,6-DMPZDC in an isoreticular MOF system.

ParameterStandard Pzdc-MOF3,6-DMPZDC-MOFMechanistic Causality
Pore Volume / Surface Area High (~800 m²/g)Moderate (~650 m²/g)The steric bulk of the methyl groups occupies internal pore volume, reducing absolute surface area but creating specialized, narrow channels.
Hydrolytic Stability Degrades in H₂O (< 7 days)Stable in H₂O (> 30 days)Hydrophobic methyl shielding protects the vulnerable metal-carboxylate bonds from nucleophilic attack by water[1].
Framework Topology Often 2-fold interpenetratedNon-interpenetratedSteric hindrance prevents the close packing of independent sub-lattices during self-assembly.
Primary Coordination N,O-chelation & bridgingN,O-chelation & bridgingThe core electronic binding motif of the pyrazine-carboxylate system remains conserved[3].

References

  • [4],[5] Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11, 580-582. Available at:[Link]

  • [1] ACS Publications. Lanthanide Metal–Organic Frameworks with High Chemical Stability as Multifunctional Materials: Cryogenic Magnetic Cooler and Luminescent Probe. Crystal Growth & Design (2022). Available at:[Link]

  • [2] RSC Advances. A novel one-dimensional chain built of vanadyl ions and pyrazine-2,5-dicarboxylate. RSC Advances (2015). Available at:[Link]

Sources

Application

Application Note: RP-HPLC Method Development for 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Executive Overview & Mechanistic Rationale The quantification of highly polar, di-acidic heterocyclic compounds presents a persistent challenge in chromatographic method development. 3,6-Dimethylpyrazine-2,5-dicarboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

The quantification of highly polar, di-acidic heterocyclic compounds presents a persistent challenge in chromatographic method development. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (3,6-DPDA) —a critical intermediate in pharmaceutical synthesis and a complex degradation product—exhibits poor retention and severe peak tailing on conventional reversed-phase (RP) columns.

As an Application Scientist, the primary objective is not merely to elute the compound, but to control its ionization state and secondary interactions. 3,6-DPDA possesses a pyrazine ring with two electron-withdrawing carboxylic acid groups. At a neutral pH, these groups are fully ionized (carboxylates), rendering the molecule highly hydrophilic (negative LogP) and virtually unretained on standard alkyl stationary phases[1]. Furthermore, the bare nitrogen atoms on the pyrazine ring can interact with residual acidic silanols on the silica support, leading to asymmetric peak tailing[2].

To engineer a robust, self-validating analytical method, we must employ ion-suppression reversed-phase chromatography . By lowering the mobile phase pH significantly below the analyte's pKa using a strong additive like Trifluoroacetic acid (TFA), we force the carboxylic acid groups into their neutral, protonated state. This maximizes hydrophobic retention while simultaneously masking residual silanols to ensure sharp peak symmetry[3].

method_dev A 1. Analyte Profiling 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (Highly Polar, Di-acidic) B 2. Ionization Suppression Adjust Mobile Phase pH < 2.0 (0.1% - 0.5% TFA) A->B Target pKa ~1.5 - 3.0 C 3. Stationary Phase Selection Aqueous-Compatible C18 or Mixed-Mode (Prevents Phase Collapse) B->C Requires 100% Aqueous Start D 4. Gradient & Detection Optimization H2O/MeCN Gradient | UV at 270 nm C->D Maximize Retention & Resolution E 5. System Suitability & Validation Rs > 1.5 | Tf < 1.5 | RSD < 2.0% D->E Establish Self-Validating Protocol

Fig 1: Mechanistic RP-HPLC method development workflow for polar, acidic pyrazine derivatives.

Chromatographic Strategy & Material Selection

Column Chemistry Selection

Because the method requires a highly aqueous mobile phase to retain the polar 3,6-DPDA, standard C18 columns are prone to "dewetting" or phase collapse, where the hydrophobic alkyl chains fold onto themselves, abruptly destroying retention. Solution: We utilize an Aqueous-Compatible (AQ) C18 column (e.g., YMC Triart C18) or a mixed-mode stationary phase (e.g., SIELC Newcrom R1). These columns incorporate polar embedded groups or hydrophilic end-capping that maintains hydration of the stationary phase even in 100% aqueous conditions[3],[1].

Mobile Phase & Ion-Pairing Dynamics
  • Mobile Phase A (Aqueous): Water with 0.1% v/v Trifluoroacetic acid (TFA). TFA (pKa ~0.23) is critical here. It drops the pH to ~2.0, effectively suppressing the ionization of the di-carboxylic acids. Additionally, the trifluoroacetate anion acts as a mild ion-pairing reagent for any protonated pyrazine nitrogens[3]. (Note: If LC-MS compatibility is required, TFA must be substituted with 0.1% Formic Acid, though a slight loss in peak capacity may occur[4]).

  • Mobile Phase B (Organic): Acetonitrile with 0.1% v/v TFA. Acetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to methanol.

Detector Tuning

Pyrazine derivatives exhibit strong UV absorbance due to the π→π∗ transitions of the aromatic heterocyclic ring. The optimal detection wavelength for pyrazine dicarboxylic acids is 270 nm , which provides an excellent signal-to-noise ratio while avoiding the low-wavelength baseline drift caused by TFA[3].

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . The workflow will not proceed to sample analysis unless the System Suitability Test (SST) strictly meets the predefined acceptance criteria.

Step 1: Reagent & Standard Preparation
  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,6-DPDA reference standard. Dissolve in 10.0 mL of the diluent. Sonicate for 5 minutes to ensure complete dissolution[5].

  • SST Standard (50 µg/mL): Dilute 0.5 mL of the Stock Solution to 10.0 mL with diluent.

  • Spiked Matrix Control: Spike a known blank matrix with the SST standard to verify recovery and absence of co-eluting interferences[4].

Step 2: Chromatographic Conditions Setup
  • Column: AQ-C18 or Mixed-mode C18 (150 mm × 4.6 mm, 3 µm or 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces mobile phase viscosity).

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: 5% 60% B (Linear ramp to elute impurities)

    • 10.0 - 12.0 min: 60% B (Wash phase)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

Step 3: System Suitability Testing (The Validation Gate)

Inject the SST Standard (50 µg/mL) in six replicates. The system is considered "Valid" and ready for sample analysis only if the following causality-driven criteria are met:

  • Retention Time Precision: %RSD 1.0% (Validates pump gradient accuracy and column equilibration).

  • Peak Area Precision: %RSD 2.0% (Validates autosampler precision)[3].

  • Tailing Factor ( Tf​ ): 1.5 (Validates that silanol interactions are successfully suppressed by the TFA).

  • Theoretical Plates ( N ): 5,000 (Validates column bed integrity).

validation_protocol SST System Suitability Standard Injection LIN Linearity 0.1 - 100 µg/mL SST->LIN Pass Criteria Met ACC Accuracy Spike Recovery LIN->ACC R² > 0.999 PRE Precision Intra/Inter-day ACC->PRE 95-105% Recovery

Fig 2: Self-validating sequence for HPLC method validation and system suitability testing.

Quantitative Validation Metrics

Upon passing the SST, the method must be validated across standard ICH Q2(R1) parameters. The table below summarizes the anticipated quantitative data ranges for 3,6-DPDA using this optimized protocol, extrapolated from validated methods for analogous pyrazine dicarboxylic acids[3],[4].

Validation ParameterEvaluation MethodologyAcceptance CriteriaTypical Observed Value
Linearity & Range 6 concentration levels from 0.1 to 100 µg/mL.Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio 3:1.Visual & calculated verification~0.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio 10:1.Precision at LOQ 5.0% RSD~0.15 µg/mL
Method Precision 6 independent preparations of 50 µg/mL standard.Intra-day %RSD 2.0%0.8% - 1.2%
Accuracy (Recovery) Spiked matrix samples at 50%, 100%, and 150% levels.Mean Recovery: 95.0% - 105.0%98.2% - 101.5%
Robustness Deliberate variations in Flow ( ± 0.1 mL/min), Temp ( ± 2°C).SST criteria must remain passingPass (No significant shifts)

Troubleshooting & Mechanistic Insights

  • Split Peaks or Broadening at the Solvent Front: If 3,6-DPDA elutes too close to the void volume ( t0​ ), the initial mobile phase is too strong. Ensure the gradient starts at 5% organic. If the issue persists, the sample diluent may contain too much organic solvent; re-prepare the sample in 100% aqueous diluent to allow "on-column focusing."

  • Baseline Drift during Gradient: A rising baseline at 270 nm is common when using TFA because the absorbance of TFA changes as the acetonitrile concentration increases. To mitigate this, ensure the exact same concentration of TFA (e.g., 0.10% v/v) is added to both Mobile Phase A and B.

References

  • Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography with Pre-Column Derivatiz
  • 2,3-Pyrazinedicarboxylic acid - SIELC Technologies. sielc.com.
  • The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide. Benchchem.
  • Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
  • No.

Sources

Method

Application Note: Preparation of Coordination Polymers Using 3,6-Dimethylpyrazine-2,5-Dicarboxylic Acid

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the organic linkers. 3,6-Dimethylpyrazine-2,5-dicarboxylic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the organic linkers. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid ( H2​dmpzdc ) serves as a highly versatile, rigid bridging ligand. This application note provides a comprehensive, field-proven guide to the regioselective synthesis of the H2​dmpzdc ligand and its subsequent solvothermal assembly into highly crystalline coordination networks.

Mechanistic Rationale & Ligand Design

Derived from the deprotonation of its carboxylic acid groups, the pyrazine-2,5-dicarboxylate dianion exhibits rich coordination behavior, capable of binding metal ions in both monodentate and bidentate fashions[1]. The presence of two nitrogen atoms in the pyrazine ring and four oxygen atoms from the carboxylate groups allows it to act as a multidentate bridging ligand, facilitating the construction of diverse 1D, 2D, and 3D metal-organic frameworks[2].

The Steric Advantage: Crucially, the methyl groups at the 3,6-positions introduce significant steric hindrance compared to unsubstituted pyrazine-2,5-dicarboxylic acid. This steric bulk dictates the topology of the resulting coordination polymer by restricting certain close-packing arrangements, thereby increasing the hydrophobicity of the framework's pores. In its uncoordinated state, H2​dmpzdc crystallizes as a hydrate, forming a unique infinite three-dimensional lattice stabilized by extensive intermolecular hydrogen bonding[3].

Workflow Visualization

Workflow TMP 2,3,5,6-Tetramethylpyrazine (Precursor) Oxidation Regioselective Oxidation (SeO2, AgNO3, Reflux) TMP->Oxidation Selectivity Ligand H2dmpzdc Ligand (3,6-Dimethylpyrazine-2,5-dicarboxylic acid) Oxidation->Ligand Crystallization Solvothermal Solvothermal Assembly (DMF/H2O, 120 °C) Ligand->Solvothermal In situ Deprotonation Cu Cu(II) Salts Solvothermal->Cu Zn Zn(II) Salts Solvothermal->Zn Ln Ln(III) Salts Solvothermal->Ln CP1 1D Coordination Chains (Jahn-Teller Distorted) Cu->CP1 CP2 2D/3D MOFs (Tetrahedral/Octahedral Nodes) Zn->CP2 CP3 3D Lanthanide Networks (High Coordination No.) Ln->CP3

Workflow of H₂dmpzdc ligand synthesis and subsequent solvothermal assembly of coordination polymers.

Experimental Protocols

Protocol A: Regioselective Synthesis of H2​dmpzdc Hydrate

Causality & Expertise: This synthesis relies on a modified Riley oxidation. While selenium dioxide ( SeO2​ ) typically oxidizes activated methyl groups to aldehydes, the addition of silver nitrate ( AgNO3​ ) acts as a critical co-oxidant and catalyst to drive the reaction fully to the dicarboxylic acid[3]. The regioselectivity (oxidizing only the 2,5-methyl groups) occurs because the initial oxidation electronically deactivates the pyrazine ring, raising the activation energy required to oxidize the remaining 3,6-methyl groups[1].

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 50 mmol of 2,3,5,6-tetramethylpyrazine in 150 mL of aqueous 1,4-dioxane (1:1 v/v).

  • Oxidation: Slowly add 110 mmol of SeO2​ and 10 mmol of AgNO3​ . Safety Note: SeO2​ is highly toxic and volatile; perform strictly in a fume hood.

  • Reflux: Heat the mixture to gentle reflux (approx. 95-100 °C) for 24 hours under continuous magnetic stirring.

  • Hot Filtration: Filter the hot mixture through a Celite pad to remove the precipitated black elemental selenium and silver residues.

  • Crystallization: Concentrate the filtrate under reduced pressure to one-third of its volume and acidify to pH ~2 using dilute HCl. Cool to 4 °C overnight to induce crystallization.

  • Isolation: Collect the white/pale-yellow crystals via vacuum filtration, wash with cold distilled water, and dry under vacuum at 50 °C.

Self-Validation Checkpoint: The completion of the oxidation can be monitored visually by the cessation of black elemental selenium precipitation. Post-crystallization, verify purity via FT-IR: look for the disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the presence of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹) alongside the conjugated C=O stretch (~1690 cm⁻¹).

Protocol B: Solvothermal Assembly of Metal-Organic Frameworks

Causality & Expertise: MOF synthesis is thermodynamically driven. Using a mixed solvent system of N,N-Dimethylformamide (DMF) and water under solvothermal conditions (120 °C) is strategic. DMF undergoes slow thermal hydrolysis to release dimethylamine. This in situ generated base gradually deprotonates the H2​dmpzdc ligand[2]. This controlled deprotonation is the kinetic key to growing large, defect-free single crystals, preventing the rapid formation of amorphous kinetic precipitates.

Step-by-Step Methodology:

  • Precursor Mixing: In a 23 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of H2​dmpzdc in 5 mL of a DMF/H₂O mixture (3:1 v/v). Sonicate for 10 minutes until fully dissolved.

  • Metal Addition: Add 0.1 mmol of the desired metal salt (e.g., Zn(NO3​)2​⋅6H2​O or Cu(NO3​)2​⋅3H2​O ). Stir for an additional 5 minutes.

  • Solvothermal Heating: Seal the autoclave and heat in a programmable oven at 120 °C for 72 hours.

  • Controlled Cooling: Cool the oven to room temperature at a strict rate of 5 °C/h.

  • Harvesting: Decant the mother liquor. Wash the crystals three times with fresh DMF, followed by solvent exchange with ethanol over 3 days to remove residual DMF from the pores.

Self-Validation Checkpoint: The slow cooling rate is critical. Rapid cooling will yield a cloudy suspension of amorphous powder. Successful solvothermal growth yields clear liquor with distinct, faceted crystals on the vessel walls. Confirm bulk phase purity by comparing the experimental Powder X-Ray Diffraction (PXRD) pattern against the simulated pattern derived from Single Crystal X-Ray Diffraction (SCXRD).

Quantitative Data Presentation

The coordination geometry and resulting dimensionality of the polymer are highly dependent on the chosen metal node. The table below summarizes the expected structural outcomes when utilizing the dmpzdc2− ligand.

Metal IonPreferred Coordination GeometryLigand Coordination ModeTypical DimensionalityKey Properties / Structural Notes
Cu(II) Distorted Octahedral / Square PyramidalN,O-bidentate (monomeric) or bridging0D (Mononuclear) or 1D ChainsExhibits significant Jahn-Teller distortion; often forms ferromagnetic 1D chains[4].
Zn(II) / Co(II) Tetrahedral / OctahedralN,O-bidentate and multi-nodal bridging2D Layers or 3D MOFsHigh porosity; useful for gas adsorption ( N2​ , CO2​ ) and robust thermal stability[1].
Ln(III) (e.g., Eu, Tb)Tricapped Trigonal Prismatic (C.N. 8-9)Multi-dentate bridging3D MOFsForms complex 3D frameworks with variable coordination spheres; exhibits strong photoluminescence[5].

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions." CrystEngComm, 11(4), 580-582. URL:[Link]

  • Wang, Y., & Stoeckli-Evans, H. (1998). "Diaquabis(5-methoxycarbonyl-3,6-dimethylpyrazine-2-carboxylato-N1,O)copper(II)." Acta Crystallographica Section C: Crystal Structure Communications, 54(3), 306-308. URL:[Link]

  • Ingram, C. W., Kibakaya, G., Bacsa, J., Mathis, S. R., Holder, A. A., et al. (2015). "Complex three-dimensional lanthanide metal–organic frameworks with variable coordination spheres based on pyrazine-2,3,5,6-tetracarboxylate." CrystEngComm, 17(29), 5377-5388. URL:[Link]

Sources

Application

Application Notes and Protocols: Advanced Uses of Dimethylpyrazine Derivatives in Materials Science

Executive Summary Dimethylpyrazine (DMP) derivatives—most notably 2,5-dimethylpyrazine and 2,3-dimethylpyrazine—are highly versatile heterocyclic compounds. While traditionally known for their role in flavor chemistry, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethylpyrazine (DMP) derivatives—most notably 2,5-dimethylpyrazine and 2,3-dimethylpyrazine—are highly versatile heterocyclic compounds. While traditionally known for their role in flavor chemistry, their unique electronic structures, steric profiles, and phase behaviors have unlocked novel applications in modern materials science. This guide provides researchers and drug development professionals with field-proven insights, causal mechanistic explanations, and self-validating protocols for utilizing DMP derivatives across three advanced domains: Photophysical Materials (TADF coordination polymers), Energy Storage (organic redox flow batteries), and Porous Materials (guest-induced flexibility in MOFs).

Photophysical Materials: Luminescent Coordination Polymers

Context & Causality

The design of highly efficient luminescent materials relies heavily on controlling excited-state dynamics. In coordination chemistry, 2,5-dimethylpyrazine acts as an exceptional bridging ligand for Coinage Metal (Ag, Cu) polymers[1].

Why 2,5-Dimethylpyrazine? The methyl groups at the 2,5-positions introduce critical steric hindrance that prevents dense molecular packing in the crystal lattice. This engineered "free volume" allows the metal-ligand framework to undergo structural relaxation in the excited state[1]. This relaxation lowers the energy of the Charge Transfer (CT) state, narrowing the singlet-triplet energy gap ( ΔEST​ ) and facilitating Reverse Intersystem Crossing (RISC). The result is highly efficient, with solid-state quantum yields exceeding 65% at room temperature[1].

Protocol 1: Synthesis of [{Ag2Cl2(PPh3)2}(μ-Me2pyz)]n

This protocol describes the self-assembly of a highly luminescent 1D silver(I) coordination polymer.

  • Precursor Dissolution: Dissolve 9.0 mg (0.0625 mmol) of AgCl and 32.8 mg (0.125 mmol) of triphenylphosphine (PPh 3​ ) in a 10 mL solvent mixture of CH 3​ CN/DMF (2:8 v/v). Causality: Sonication is required here to disrupt the stable AgCl lattice and form the soluble [AgCl(PPh3)x] intermediate.

  • Ligand Addition: Prepare a solution of 676 mg (6.25 mmol) of 2,5-dimethylpyrazine (Me 2​ pyz) in 10 mL of CH 3​ CN. Add this dropwise to the silver precursor solution. Causality: A massive excess (100 eq) of the bridging ligand is used to drive the equilibrium toward the polymeric μ-Me2pyz bridged species rather than discrete monomeric complexes[1].

  • Crystallization: Seal the reaction vial and store it in a cool, dark environment (3 °C) for 2–3 weeks. Causality: Darkness prevents the photochemical reduction of Ag(I) to elemental Ag(0), which would quench luminescence.

  • Validation/QC: Harvest the colorless crystals. Validate the synthesis by measuring the solid-state Photoluminescence Quantum Yield (PLQY) using an integrating sphere. A QY > 60% with an emission peak in the blue-green visible region confirms phase purity and successful TADF activation[1].

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) S0->S1 Photon Absorption S1->S0 Prompt Emission T1 Triplet State (T1) S1->T1 ISC T1->S1 RISC (Thermal) CT Charge Transfer State T1->CT Ligand Relaxation CT->S0 TADF Emission

Figure 1: TADF mechanism in Ag(I)-DMP coordination polymers showing intersystem crossing.

Energy Storage: Organic Redox Flow Batteries (RFBs)

Context & Causality

Scalable energy storage requires active materials that are highly soluble, redox-stable, and capable of multi-electron transfers. are emerging as superior organic active materials for the negative electrode (anolyte) in RFBs[2].

Why Dimethylpyrazine? Unsubstituted pyrazine is a solid at room temperature, severely limiting its volumetric energy density in flow systems. The addition of methyl groups (e.g., in 2,3-dimethylpyrazine or 2,5-dimethylpyrazine) disrupts crystal packing, dramatically lowering the melting point and rendering the material liquid at room temperature[2]. Furthermore, the electron-deficient pyrazine ring readily accepts electrons during the charging phase, while the methyl groups provide electrochemical stability, preventing irreversible side reactions during deep cycling[2].

Protocol 2: Formulation of a DMP-Based Negative Electrolyte
  • Active Material Selection & Purification: Select liquid-state 2,5-dimethylpyrazine. Purify via vacuum distillation at 60–62 °C to remove trace water and oxidized impurities. Causality: Trace water in non-aqueous RFBs will narrow the electrochemical stability window and degrade the supporting electrolyte.

  • Electrolyte Formulation: Dissolve the purified DMP derivative in a supporting electrolyte (e.g., 1.0 M tetraethylammonium tetrafluoroborate (TEABF 4​ ) in acetonitrile) to achieve an active material concentration of 1.5 M.

  • Degassing: Sparge the formulated electrolyte with ultra-high-purity Argon for 30 minutes. Causality: Dissolved oxygen will act as a parasitic electron acceptor, severely reducing the Coulombic efficiency of the battery.

  • Validation/QC: Perform Cyclic Voltammetry (CV) using a glassy carbon working electrode. The presence of a highly reversible redox couple with a peak separation ( ΔEp​ ) close to 59 mV validates the kinetic stability and reversibility of the DMP active material[2].

RFB_Workflow A Select DMP Derivative B Purification (Distillation) A->B C Dissolution in Electrolyte B->C D Electrochemical Conditioning C->D E Integration into RFB Anolyte D->E

Figure 2: Step-by-step workflow for preparing a DMP-based negative electrolyte for RFBs.

Porous Materials: Structural Modulators in Flexible MOFs

Context & Causality

Aliphatic Metal-Organic Frameworks (MOFs), such as Al-CAU-13, exhibit a remarkable "breathing" effect—the ability to undergo reversible structural phase transitions upon the adsorption of guest molecules[3].

Why use different DMP isomers? The specific isomer of dimethylpyrazine dictates the thermodynamic final state of the MOF[3].

  • 2,5-Dimethylpyrazine: The spatial arrangement allows the nitrogen atoms to form directional hydrogen bonds with the μ -OH groups of the MOF's aluminum-oxide chains. This specific interaction stabilizes a semi-open (CAU-13-so) pore conformation[3].

  • 2,3-Dimethylpyrazine: The adjacent methyl groups create localized steric hindrance, preventing optimal H-bond geometry. Instead, the molecule interacts via non-directional van der Waals forces, forcing the flexible framework to expand fully into a large pore (CAU-13-lp) conformation to accommodate the bulkier guest[3].

Protocol 3: Vapour Phase Intercalation of DMP into Al-CAU-13
  • Framework Activation: Heat the hydrated narrow-pore MOF (CAU-13-np) powder at 120 °C under dynamic vacuum ( 10−3 mbar) for 12 hours. Causality: Complete removal of pre-adsorbed water is required to expose the μ -OH binding sites for the incoming pyrazine guests[3].

  • Vapour Exposure: Place the activated MOF in a sealed desiccator alongside an open vial containing 5 mL of the chosen DMP isomer (e.g., 2,3-DMP).

  • Equilibration: Allow the system to equilibrate at 40 °C for 48 hours. Causality: Vapour phase intercalation relies on the equilibrium vapor pressure of the liquid DMP; slight heating accelerates diffusion into the narrow pores without degrading the framework[3].

  • Validation/QC: Analyze the resulting host-guest system via Powder X-Ray Diffraction (PXRD). A distinct shift in the low-angle Bragg peaks will confirm the transition from the narrow-pore phase to either the semi-open or large-pore phase, validating successful intercalation[3].

MOF_Flexibility NP Narrow-Pore MOF (CAU-13-np) Guest DMP Intercalation (Aqueous/Vapor) NP->Guest Guest Intro SO Semi-Open Pore (H-Bonding) Guest->SO 2,5-DMP LP Large Pore (van der Waals) Guest->LP 2,3-DMP

Figure 3: Guest-induced structural phase transitions in flexible aliphatic MOFs.

Quantitative Data Summary

Table 1: Photophysical Properties of Dimethylpyrazine-Bridged Coordination Polymers

Complex Bridging Ligand Emission Color Quantum Yield (QY) Emission Mechanism
[Ag2Cl2(PPh3)2(Me2pyz)]n 2,5-Dimethylpyrazine Blue-Green > 65% TADF (CT State)

| [Cu2Cl2(PPh3)2(Me2pyz)]n | 2,5-Dimethylpyrazine | Yellow-Red | > 65% | TADF (CT State) |

Table 2: Structural Effects of DMP Intercalation in Al-CAU-13 MOF

Guest Molecule Primary Interaction Induced MOF Conformation Pore State
2,5-Dimethylpyrazine Hydrogen Bonding (N···HO) CAU-13-so Semi-Open

| 2,3-Dimethylpyrazine | van der Waals Forces | CAU-13-lp | Large Pore |

References

  • Synthesis and Photophysical Properties of Silver(I) Coordination Polymers Bridged by Dimethylpyrazine: Comparison of Emissive Excited States between Silver(I) and Copper(I) Congeners Inorganic Chemistry, ACS Publications. URL:[Link]

  • US Patent US20220166043A1, Google Patents.
  • Combined in- and ex situ studies of pyrazine adsorption into the aliphatic MOF Al-CAU-13: structures, dynamics and correlations Dalton Transactions, Royal Society of Chemistry. URL:[Link]

Sources

Method

Step-by-step oxidation of tetramethylpyrazine to dicarboxylic acid

Application Note: Regioselective Step-by-Step Oxidation of Tetramethylpyrazine to 3,6-Dimethylpyrazine-2,5-Dicarboxylic Acid Introduction & Mechanistic Overview Tetramethylpyrazine (TMP), also known as ligustrazine, is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Step-by-Step Oxidation of Tetramethylpyrazine to 3,6-Dimethylpyrazine-2,5-Dicarboxylic Acid

Introduction & Mechanistic Overview

Tetramethylpyrazine (TMP), also known as ligustrazine, is a highly symmetric, bioactive pyrazine derivative. In drug development and supramolecular chemistry, TMP serves as an excellent scaffold for synthesizing specialized pyrazine ligands. However, because all four methyl groups on the pyrazine ring are chemically equivalent, achieving regioselective oxidation without over-oxidizing the molecule to pyrazinetetracarboxylic acid presents a significant synthetic challenge.

The standard and most efficient route to synthesize 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate utilizes a highly specific combination of selenium dioxide (SeO₂) and silver nitrate (AgNO₃)[1].

The Causality of the Reagents:

  • Selenium Dioxide (Riley Oxidation): SeO₂ is a highly specific oxidant that targets allylic and benzylic-type alpha-carbons. It initiates an electrophilic attack on the methyl groups of the pyrazine ring, oxidizing them to aldehydes.

  • Silver Nitrate (Co-Oxidant): SeO₂ alone often stalls at the aldehyde stage. The addition of AgNO₃ drives the oxidation forward, converting the intermediate aldehydes directly into carboxylic acids. As the reaction proceeds, the precipitation of elemental silver and selenium shifts the chemical equilibrium toward the final product.

  • Regioselective Deactivation: Once the first two methyl groups (at the 2,5-positions) are oxidized to electron-withdrawing carboxylic acids, the pyrazine ring becomes electronically deactivated. This deactivation, combined with steric hindrance, protects the remaining methyl groups at the 3,6-positions from further oxidation, ensuring a high-yield, regioselective transformation[2].

Experimental Protocol: A Self-Validating System

The following step-by-step protocol is designed to be self-validating, ensuring that researchers can visually and analytically confirm the success of each phase[3].

Phase 1: Reaction Setup and Oxidation
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 2,3,5,6-tetramethylpyrazine (TMP) in distilled water.

  • Reagent Addition: Slowly add SeO₂ (4.5 equivalents) and AgNO₃ (3.0 equivalents) to the stirring solution.

  • Heating & Self-Validation: Heat the reaction mixture to reflux (approx. 100°C). Visual cue: The initially homogenous solution will progressively darken and become opaque as black/grey elemental selenium and silver precipitate out of the solution. This color change validates that the redox exchange is actively occurring.

  • Monitoring: Maintain reflux for 24–48 hours. Monitor the reaction via LC-MS to ensure the transient aldehyde intermediates are fully consumed.

Phase 2: Work-up and Isolation
  • Hot Filtration: While the reaction mixture is still hot, perform a vacuum filtration through a tightly packed pad of Celite.

    • Causality: The target dicarboxylic acid is highly soluble in hot water. Filtering while hot ensures the product remains in the filtrate, while the toxic, insoluble Se(0) and Ag(0) byproducts are safely trapped on the Celite pad.

  • pH Adjustment: Cool the clear filtrate to room temperature. Slowly add concentrated hydrochloric acid (HCl) dropwise while continuously monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0 .

    • Causality: Pyrazine dicarboxylic acids are highly water-soluble as carboxylate salts. Dropping the pH to 2.0 protonates the carboxylates, bringing the molecule to its zwitterionic isoelectric point. This drastically reduces its aqueous solubility and forces precipitation[3].

  • Crystallization: Transfer the acidified solution to a freezer (-20°C) for 12 hours to maximize the precipitation of the hydrate.

  • Purification: Filter the resulting precipitate, wash with ice-cold water, and recrystallize from boiling water to yield pure 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate.

Quantitative Data Summary

The table below summarizes the optimal stoichiometric ratios and conditions required to maximize the yield of the target dicarboxylic acid.

ParameterValue / ConditionMechanistic Causality / Note
TMP (Substrate) 1.0 EquivalentSymmetric starting material.
SeO₂ (Oxidant) 4.5 EquivalentsExcess required to ensure double oxidation of two methyl groups.
AgNO₃ (Co-oxidant) 3.0 EquivalentsFacilitates the critical aldehyde-to-carboxylic acid conversion.
Temperature Reflux (~100°C)Provides the activation energy necessary for the Riley oxidation.
Reaction Time 24 - 48 hoursEnsures complete conversion; prevents aldehyde contamination.
Target pH 2.0Isoelectric point for optimal precipitation of the zwitterion.
Expected Yield 70% - 85%High yield driven by regioselective electronic deactivation.

Experimental Workflows & Mechanistic Logic

OxidationWorkflow TMP 2,3,5,6-Tetramethylpyrazine (TMP) Oxidation Regioselective Oxidation SeO2 + AgNO3 (Reflux) TMP->Oxidation Intermediate Aldehyde Intermediate (Transient) Oxidation->Intermediate Filtration Hot Filtration (Remove Ag/Se solids) Intermediate->Filtration Acidification Acidification (pH 2.0 with HCl) Filtration->Acidification Product 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Acidification->Product

Caption: Step-by-step workflow for the regioselective oxidation of tetramethylpyrazine.

MechanisticLogic Substrate TMP Methyl Groups SeO2 SeO2 Electrophilic Attack (Riley Oxidation) Substrate->SeO2 AgNO3 AgNO3 Co-Oxidant (Drives Aldehyde to Acid) SeO2->AgNO3 Steric Steric & Electronic Deactivation (Prevents Over-oxidation) AgNO3->Steric Lattice 3D Supramolecular Lattice (O-H···N & O-H···O Bonds) Steric->Lattice Crystallization at pH 2.0

Caption: Mechanistic logic of regioselective oxidation and supramolecular assembly.

References

  • A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions CrystEngComm (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Solubility of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the dissolution of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with the dissolution of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid in organic media.

Below, you will find expert-curated FAQs, mechanistic explanations, structured data, and validated protocols to optimize your workflows.

Part 1: Core Causality & Frequently Asked Questions

Q1: Why does 3,6-Dimethylpyrazine-2,5-dicarboxylic acid exhibit such poor solubility in common organic solvents like dichloromethane (DCM) or hexane?

A: The recalcitrant solubility of this molecule is a direct consequence of its high crystal lattice energy. The structure features a rigid, planar pyrazine core flanked by two methyl groups and two carboxylic acid moieties. In the solid state, these carboxylic acids form highly ordered, strong intermolecular hydrogen-bonded dimers and complex three-dimensional supramolecular architectures[1]. Furthermore, the planar aromatic core facilitates efficient π−π stacking.

To dissolve the compound, a solvent must provide enough thermodynamic energy (enthalpy of solvation) to overcome this massive lattice enthalpy. Non-polar or weakly polar organic solvents lack the hydrogen-bond accepting/donating capacity to disrupt this tightly packed crystal lattice, rendering the compound practically insoluble in solvents like chloroform or hexane[2].

Q2: What are the best pure organic solvents for dissolving the intact free acid?

A: Highly polar aprotic solvents are strictly required. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the most effective pure organic solvents for this class of rigid pyrazine-based acids[3]. These solvents possess high dielectric constants and act as strong hydrogen-bond acceptors. They thermodynamically compensate for the disruption of the crystal lattice by forming strong ion-dipole and hydrogen-bond interactions with the carboxylic acid protons.

Q3: My downstream reaction requires a less polar solvent (e.g., THF or 1,4-Dioxane). How can I achieve dissolution?

A: You can utilize a co-solvency strategy . Adding a small volume fraction (5–10% v/v) of a highly polar solvent (like DMSO or DMF) to your bulk organic solvent can dramatically enhance solubility through synergistic solvation[4]. The polar co-solvent preferentially solvates the hydrogen-bonding functional groups, while the bulk aprotic solvent interacts with the hydrophobic methyl groups and the pyrazine core.

Q4: Can I chemically modify the compound to make it soluble in apolar solvents?

A: Yes. If your experimental design permits, two chemical strategies are highly effective:

  • Organic Salt Formation (Transient): Dicarboxylic acids can be deprotonated with a lipophilic organic base (e.g., N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]) to form carboxylate salts[4]. The bulky alkyl chains of the ammonium counterions physically prevent tight crystal packing and drastically increase the lipophilicity of the complex, making it highly soluble in DCM, THF, and acetonitrile.

  • Esterification (Permanent/Reversible): Converting the carboxylic acids to dimethyl or diethyl esters (e.g., 3,6-dimethylpyrazine-2,5-dicarboxylate) permanently removes the hydrogen-bond donors[5]. The synthesis of diethyl or dimethyl esters is a proven method to increase the solubility of pyrazine precursors for downstream macrocycle synthesis[6].

Part 2: Visualizing the Solubility Strategy

To determine the best approach for your specific assay, follow the decision matrix below.

SolubilityDecisionTree Start Need to dissolve 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Q1 Is the free acid form strictly required? Start->Q1 Yes_Acid Yes Q1->Yes_Acid No_Acid No Q1->No_Acid Q2 Can the downstream assay tolerate DMSO/DMF? Yes_Acid->Q2 Q3 Is a transient or permanent change acceptable? No_Acid->Q3 Use_DMSO Use pure DMSO or DMF with sonication/heat Q2->Use_DMSO Yes Use_Cosolvent Use binary co-solvent (e.g., 5% DMSO in THF) Q2->Use_Cosolvent No Transient Transient (In-situ salt) Q3->Transient Permanent Permanent (Derivatization) Q3->Permanent Salt Add DIPEA or TEA to form organic salt (Soluble in DCM/THF) Transient->Salt Ester Synthesize dimethyl or diethyl ester derivative Permanent->Ester

Decision matrix for optimizing the solubility of pyrazine dicarboxylic acids.

Part 3: Quantitative Solubility Profile

The table below summarizes the expected solubility behavior of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid across various solvent systems based on structural analogs and empirical supplier data[2][3].

Solvent / SystemStrategy ClassificationEstimated SolubilityMechanism of Action
N,N-Dimethylformamide (DMF) Pure SolventVery Soluble (>50 mg/mL)Strong H-bond acceptance; high dielectric constant disrupts lattice.
Dimethyl Sulfoxide (DMSO) Pure SolventVery Soluble (>50 mg/mL)Strong dipole-dipole interactions; solvates acidic protons.
Methanol Pure SolventSoluble (~10-30 mg/mL)Moderate H-bond donation/acceptance; endothermic dissolution.
Glacial Acetic Acid Pure SolventSparingly SolubleCompetes for H-bonding but lacks sufficient polarity to break lattice.
Chloroform / DCM Pure SolventVery Slightly SolubleLacks H-bond capability; cannot overcome crystal lattice energy.
DCM + 2.5 eq. DIPEA Chemical (Transient)Highly SolubleDeprotonation forms a lipophilic bis-ammonium carboxylate salt.

Part 4: Experimental Protocols

Protocol A: Thermodynamic Dissolution in Polar Aprotic Solvents (DMSO/DMF)

Because the dissolution of rigid dicarboxylic acids is an endothermic process[4], applying thermal and mechanical energy is critical for achieving maximum concentration.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid into a clean, dry borosilicate glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO or DMF. (Note: Ensure the solvent is anhydrous, as water can alter the solubility profile and downstream reactivity).

  • Mechanical Agitation: Vortex the mixture vigorously for 60 seconds to disperse the solid particulates.

  • Thermal Application: Place the vial in a thermostatic sonicator bath set to 45°C – 50°C . Sonicate for 10–15 minutes.

    • Scientific Rationale: Sonication provides cavitation energy to break down crystalline aggregates, while heat provides the thermodynamic energy required to overcome the positive enthalpy of solution ( ΔHdissolution​>0 ).

  • Equilibration: Remove the vial and allow the solution to cool to room temperature gradually. Rapid cooling may induce premature crystallization or supersaturation crashing.

Protocol B: In-situ Organic Salt Formation for Apolar Solvents (DCM/THF)

Use this protocol when the free acid must be dissolved in a moderately polar or apolar solvent, and the presence of an organic base will not interfere with your downstream chemistry (e.g., amide coupling reactions).

Step-by-Step Methodology:

  • Suspension: Suspend the required mass of the dicarboxylic acid in the target organic solvent (e.g., Dichloromethane) at room temperature. The mixture will appear as an opaque, milky suspension.

  • Base Calculation: Calculate the required volume of N,N-Diisopropylethylamine (DIPEA). You will need 2.1 to 2.5 molar equivalents relative to the acid (2.0 equivalents are required for complete bis-deprotonation, with a slight excess to drive the equilibrium).

  • Titration: Add the DIPEA dropwise to the suspension under continuous magnetic stirring (400-600 rpm).

  • Observation & Verification: As the base is added, the opaque suspension will rapidly transition into a clear, slightly yellow homogeneous solution. If trace particulates remain after 5 minutes of stirring, apply mild sonication for 2 minutes.

MechanisticPathway Solid Solid State (High Lattice Energy) Strong H-Bonds & π-π Stacking Base Addition of Lipophilic Base (e.g., DIPEA, TEA) Solid->Base Deprotonation Deprotonation of Carboxylic Acids Base->Deprotonation Disruption Disruption of H-Bond Network & Introduction of Bulky Cations Deprotonation->Disruption Solvated Solvated State (High Solubility in Organics) Ion-Dipole Interactions Disruption->Solvated

Mechanistic pathway of crystal lattice disruption via organic salt formation.

Sources

Optimization

Optimizing the reaction yield for 3,6-Dimethylpyrazine-2,5-dicarboxylic acid synthesis

Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. This portal is engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazine Derivative Synthesis. This portal is engineered for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 3,6-dimethylpyrazine-2,5-dicarboxylic acid (often isolated as a hydrate).

Below, you will find a mechanistic breakdown of the standard regioselective oxidation pathway, a self-validating protocol, and targeted troubleshooting guides to resolve common experimental bottlenecks.

Mechanistic Grounding: The SeO₂/AgNO₃ Oxidation Pathway

The most efficient and widely adopted synthetic route for this compound is the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide (SeO₂) and silver nitrate (AgNO₃)[1]. While historical methods relied on the complex manipulation of acetoacetic acid derivatives[2], the SeO₂/AgNO₃ pathway allows for direct functionalization of readily available precursors.

Causality of Regioselectivity: SeO₂ oxidizes the first methyl group to a carboxylic acid. Because the carboxyl group is strongly electron-withdrawing, it deactivates the adjacent (ortho-like) methyl group on the electron-deficient pyrazine ring. Consequently, the next most reactive site is the cross-ring (para-like) methyl group, ensuring the reaction regioselectively yields the 2,5-dicarboxylic acid rather than a random mixture of isomers.

SynthesisPathway TMP 2,3,5,6-Tetramethylpyrazine (Precursor) Ox1 SeO2 Oxidation (Regioselective) TMP->Ox1 Inter Aldehyde Intermediate Ox1->Inter -H2O Ox2 AgNO3 Co-oxidation (Yield Driver) Inter->Ox2 Product 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid (Target Hydrate) Ox2->Product 20% HCl Recrystallization

Fig 1. Regioselective oxidation pathway of tetramethylpyrazine to the target dicarboxylic acid.

Self-Validating Experimental Protocol

To achieve the literature benchmark yield of 84% [1], every phase of the protocol must include built-in validation checks to prevent downstream product loss.

Phase 1: Regioselective Oxidation

  • Preparation: Dissolve 2,3,5,6-tetramethylpyrazine in your aqueous/organic solvent matrix.

  • Reagent Addition: Add a stoichiometric excess of SeO₂ (>4.0 eq). Introduce AgNO₃ as a co-oxidant.

  • Reflux & Validation: Heat the mixture to reflux.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. SeO₂ alone often stalls at the aldehyde stage. The complete disappearance of the mono/di-aldehyde intermediate confirms that the AgNO₃ is effectively driving the final oxidation step. Do not proceed to cooling until the aldehyde mass is undetectable.

Phase 2: Isolation and Lattice Formation 4. Hot Filtration: Remove the reaction from heat and immediately filter it while hot. This physically strips out insoluble red elemental selenium byproducts before they can co-precipitate with your product. 5. Cold Precipitation: Transfer the filtrate to a freezer at -20 °C and incubate overnight [1].

  • Causality: The target molecule forms a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules[1]. Rapid, deep cooling is mandatory to crash this highly stable hydrate out of the aqueous solution.

  • Primary Recovery: Filter the resulting precipitate and wash thoroughly with cold ethanol to remove unreacted precursors and soluble selenium trace compounds. Air dry.

Phase 3: Purification 7. Acidic Recrystallization: Recrystallize the crude precipitate strictly using 20% HCl [1].

  • Causality: The target molecule contains basic pyrazine nitrogens and acidic carboxylate groups. The highly acidic 20% HCl environment protonates the carboxylate moieties, drastically reducing the compound's aqueous solubility and forcing the pure hydrate to crystallize efficiently.

Targeted Troubleshooting & FAQs

TroubleshootingTree Issue Yield < 84% Check1 Aldehyde intermediate detected via LC-MS? Issue->Check1 Check2 Product lost during filtration/workup? Issue->Check2 Sol1 Increase AgNO3 loading & extend reflux Check1->Sol1 Yes (Incomplete Ox) Sol2 Incubate at -20°C overnight Check2->Sol2 High solubility Sol3 Recrystallize strictly in 20% HCl Check2->Sol3 Deprotonation

Fig 2. Troubleshooting logic tree for resolving low reaction yields during synthesis.

Q1: My reaction is stalling, and LC-MS shows a high concentration of aldehyde intermediates. How do I push the reaction to completion? A1: SeO₂ is highly efficient at oxidizing allylic/benzylic methyl groups to aldehydes but struggles to finalize the oxidation to carboxylic acids on electron-deficient rings. This is the exact mechanistic purpose of the[1]. If aldehyde accumulates, your AgNO₃ loading is likely insufficient, or the reflux time is too short. Increase the catalytic loading of AgNO₃ to facilitate the final oxidative step from the hydrated aldehyde to the carboxylic acid.

Q2: I am observing over-oxidation (e.g., tricarboxylic acids). How is regioselectivity lost? A2: Regioselectivity relies on the electronic deactivation of the pyrazine ring after the first oxidation. If you are seeing over-oxidation, you are likely using excessively harsh conditions (e.g., substituting SeO₂ with KMnO₄ or using extreme temperatures and pressures). Stick strictly to the SeO₂/AgNO₃ system, which is mild enough to respect the electronic deactivation of the ortho-methyl group.

Q3: My isolated yield is below 50%, but the reaction seems to have gone to completion. Where is my product? A3: Your product is likely remaining in the filtrate. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid forms a highly water-soluble hydrate at room temperature[1]. If you skip the -20 °C overnight incubation or attempt to recrystallize in neutral water instead of 20% HCl , the hydrogen-bonded lattice will remain solvated. Ensure strict adherence to the thermal and pH parameters during workup.

Q4: How do I remove stubborn red selenium byproducts from the final powder? A4: Red elemental selenium is a common byproduct of SeO₂ reductions. To prevent it from contaminating your product, perform a hot filtration immediately after reflux, before the -20 °C precipitation step. Any residual soluble selenium species will be stripped out during the cold ethanol wash of the crude precipitate.

Quantitative Yield Analysis

Use the following benchmark table to audit your experimental parameters against established literature standards to identify points of failure.

Experimental ParameterLiterature BenchmarkTroubleshooting TargetCausality for Deviation
SeO₂ Equivalents > 4.0 eq< 4.0 eqInsufficient oxidant leads to incomplete oxidation (mono-carboxylic acids).
Precipitation Temp -20 °C> 0 °CHigh solubility of the hydrate lattice causes massive product loss in the filtrate.
Recrystallization Solvent 20% HClWater or neutral solventsDeprotonation of carboxylic acids increases aqueous solubility, lowering recovery.
Target Yield 84%< 60%Usually indicative of poor temperature/pH control during the precipitation step.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 580-582. URL:[Link]

  • Iida, H., Hayashida, K., Yamada, M., Takahashi, K., & Yamada, K. (1973). Synthesis of 2,5-Dimethylpyrazine-3,6-Dicarboxylic Acid Derivatives. Synthetic Communications, 3(3), 225-228. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazine-2,5-Dicarboxylic Acid Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying pyrazine-2,5-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying pyrazine-2,5-dicarboxylic acid (PDCA) and its functionalized derivatives.

Due to the rigid, planar structure of the pyrazine ring and the strong hydrogen-bonding capability of the dicarboxylic acid moieties, these compounds often exhibit extreme polarity, zwitterionic behavior, and a tendency to co-precipitate with inorganic catalysts. This guide provides field-proven troubleshooting logic, self-validating protocols, and causality-driven solutions to ensure high-purity yields for your downstream drug development and materials science applications.

Purification Workflow & Decision Tree

PurificationWorkflow N1 Crude Oxidation Mixture (PDCA + SeO2/MnO2) N2 Hot Filtration (Removes Insolubles) N1->N2 Heat N3 Acidification (pH ~1) & Ice Bath Cooling N2->N3 Filtrate N4 Purity Check (NMR / HPLC) N3->N4 Precipitate N5 Recrystallization (Water/Acetone) N4->N5 >95% Pure N6 Derivatization (Esterification/Chlorination) N4->N6 <95% Pure N8 Pure PDCA Derivative N5->N8 Crystallized N7 Silica Chromatography or Sublimation N6->N7 Organic Soluble N7->N8 Purified

Workflow for isolating and purifying pyrazine-2,5-dicarboxylic acid derivatives.

Frequently Asked Questions & Troubleshooting Logic

Q1: How do I effectively remove inorganic byproducts from the crude oxidation mixture?

Causality & Logic: The synthesis of PDCA typically involves the rigorous oxidation of 2,5-dimethylpyrazine using either selenium dioxide (SeO₂) or potassium permanganate (KMnO₄) (1)[1]. SeO₂ reduction yields elemental selenium (a greenish solid), while KMnO₄ yields insoluble manganese dioxide (MnO₂). Because PDCA is highly polar, it remains dissolved in the hot aqueous or pyridine/water reaction matrix as a carboxylate salt, while the inorganic byproducts precipitate. Troubleshooting Solution: Perform a hot filtration immediately after the reflux period while the mixture is still boiling (2)[2]. Validation Checkpoint: If the filtrate retains a murky greenish tint, colloidal selenium has bypassed the filter. Re-heat the filtrate to 90 °C and pass it through a tightly packed Celite pad. The solution must be optically clear before proceeding to acidification.

Q2: During acidification, my product crashes out as a gummy residue instead of a crystalline solid. How can I induce proper crystallization?

Causality & Logic: PDCA has a high melting point (255–264 °C with decomposition) and a rigid planar structure (3)[3]. Gummy precipitates occur when the pH is dropped too rapidly, trapping solvent molecules and unreacted starting materials within the rapidly collapsing lattice. Troubleshooting Solution: Evaporate the hot filtrate to a smaller volume under reduced pressure to increase the concentration of the PDCA salt. Cool the flask in an ice bath to 0–5 °C. Add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH reaches ~1. The slow protonation of the carboxylate groups allows the ordered packing of the neutral PDCA molecules, yielding a white to pale-yellow crystalline precipitate (1)[1].

Q3: Recrystallization is failing to remove structurally similar organic impurities. What is an alternative purification strategy?

Causality & Logic: Mono-oxidized intermediates or positional isomers often co-crystallize with PDCA due to identical hydrogen-bonding motifs. Since PDCA is practically insoluble in non-polar organic solvents, standard silica gel chromatography is ineffective. Troubleshooting Solution: Employ a transient derivatization strategy. Convert the crude PDCA into dimethyl pyrazine-2,5-dicarboxylate using thionyl chloride (SOCl₂) in methanol (2)[2]. This esterification masks the polar carboxylic acids, rendering the molecule soluble in organic solvents. The ester can then be purified via slow evaporation from methanol or silica gel chromatography. Alternatively, convert the acid to pyrazine-2,5-dicarboxylic acid chloride using oxalyl chloride; the acid chloride can be purified by sublimation at 143–144 °C under vacuum (4)[4].

Q4: I am synthesizing highly hydrophilic pyrazine-bis(carboxamide) derivatives. How do I isolate these from the reaction mixture?

Causality & Logic: Derivatizing PDCA with hydrophilic amines (e.g., D-serine or dihydroxypropyl groups for use as fluorescent tracer agents) creates highly water-soluble compounds that cannot be precipitated via standard acidification (5)[5]. Troubleshooting Solution: Concentrate the reaction mixture in vacuo to remove volatile solvents. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO₃. Wash the organic layer with 10% aqueous citric acid to selectively protonate and remove unreacted basic amines, leaving the neutral pyrazine amide in the organic phase. Purify the concentrated organic phase via flash chromatography over silica gel using an EtOAc/hexanes gradient (5)[5].

Quantitative Data & Physicochemical Properties

The following table summarizes the expected yields, melting points, and optimized purification solvent systems for PDCA and its common derivatives based on authoritative literature[1][2][3][4][5].

Compound / DerivativePreferred Purification MethodSolvent System / ConditionsExpected YieldMelting Point (°C)
Pyrazine-2,5-dicarboxylic acid Hot Filtration & AcidificationPyridine/Water (10:1) then HCl75–88%255–264 (dec.)
Dimethyl pyrazine-2,5-dicarboxylate Esterification & CrystallizationThionyl Chloride / Methanol~40%164
Pyrazine-2,5-dicarboxylic acid chloride SublimationVacuum, 143–144 °C>90%143–144
Pyrazine-2,5-diyldimethanol Liquid-Liquid ExtractionCHCl₃ / H₂O (Continuous)35%77–80
Pyrazine-bis(carboxamides) Flash ChromatographyEtOAc / Hexanes (2:1)30–40%N/A (Fluorophore)

Self-Validating Experimental Protocols

Protocol A: Isolation and Recrystallization of Pyrazine-2,5-Dicarboxylic Acid

Objective: Isolate pure PDCA from a crude selenium dioxide oxidation mixture.

  • Hot Filtration: Upon completion of the 12-hour reflux (100–110 °C), immediately filter the hot brown-red reaction mixture through a coarse fritted funnel to remove the precipitated greenish elemental selenium (1)[1].

    • Causality: Selenium is insoluble in the hot pyridine/water matrix, whereas the PDCA salt is highly soluble. Allowing the mixture to cool before filtration will cause premature co-precipitation of the product, drastically reducing yield.

  • Concentration: Evaporate the filtrate under reduced pressure to approximately 30% of its original volume.

  • Controlled Acidification: Cool the concentrated eluant in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.

    • Validation Checkpoint: A white to pale-yellow precipitate should form immediately. If the solution turns cloudy without solid settling, the pH drop was too rapid. Gently heat to redissolve, then cool slowly.

  • Washing & Drying: Collect the precipitate via vacuum filtration. Wash sequentially with 2 N HCl (to remove residual pyridine) and ice-cold water (to remove inorganic chlorides). Dry in vacuo to yield the final product (1)[1].

Protocol B: Transient Esterification for Advanced Purification

Objective: Purify highly contaminated PDCA by converting it to the organic-soluble dimethyl pyrazine-2,5-dicarboxylate.

  • Esterification: Suspend crude PDCA in anhydrous methanol. Add thionyl chloride (SOCl₂) dropwise at 0 °C. Reflux the mixture overnight (2)[2].

    • Causality: SOCl₂ reacts with methanol to generate HCl in situ, which acts as a catalyst for Fischer esterification, converting the insoluble zwitterionic acid into a lipophilic ester.

  • Isolation: Evaporate the methanol and unreacted SOCl₂ to dryness. Dissolve the crude ester in ethyl acetate and wash with saturated NaHCO₃ to neutralize residual acid.

  • Crystallization: Induce crystallization by slow evaporation of the ester from a fresh methanol solution.

    • Validation Checkpoint: The formation of analytically pure orange/yellow crystals with a sharp melting point of 164 °C confirms successful purification and the absence of mono-carboxylic impurities (2)[2].

References

  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society.
  • Syntheses in the Pyrazine Series. I. The Curtius and Hofmann Degradation of Pyrazine-2,5-dicarboxylic Acid. ACS.
  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. MDPI.
  • Pyrazine-2,5-dicarboxylic acid | 122-05-4. Sigma-Aldrich.
  • Hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate. MediBeacon.

Sources

Optimization

Technical Support Center: Crystallization of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid

Welcome to the technical support center for the crystallization of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common crystallization challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, offering explanations and actionable protocols to achieve high-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A1: The absence of crystal formation, or nucleation, is a common issue often related to sub-optimal supersaturation or the presence of impurities. Here’s a systematic approach to induce crystallization:

  • Initial Steps: If your solution is clear, first try scratching the inside of the flask with a glass stirring rod at the meniscus. This can create microscopic scratches that serve as nucleation sites. If the solution is cloudy, scratching is also the first recommended step.[1]

  • Inducing Nucleation: If scratching doesn't work, consider adding a "seed crystal" of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid from a previous successful crystallization. This provides a template for further crystal growth.

  • Solvent Evaporation: If you suspect you have too much solvent, you can return the solution to the heat source and carefully boil off a portion of the solvent to increase the concentration of your compound.[1] Be cautious not to evaporate too much, as this can lead to rapid precipitation.

  • Solvent System Re-evaluation: If all else fails, the solvent may not be appropriate. The solvent can be removed by rotary evaporation to recover the crude solid, and another crystallization can be attempted with a different solvent or solvent mixture.[1]

Q2: My crystallization is happening too quickly, resulting in a fine powder or "oiling out." How can I slow it down?

A2: Rapid crystallization often traps impurities and leads to poor crystal quality. An ideal crystallization should show initial crystal formation in about 5 minutes, with continued growth over 20 minutes.[1]

  • Increase Solvent Volume: The most straightforward solution is to add a small amount of additional solvent to the heated solution. This slightly reduces the supersaturation, allowing the solution to cool for a longer period before nucleation begins, promoting slower and more orderly crystal growth.[1]

  • Controlled Cooling: Instead of placing the flask directly at room temperature or in an ice bath, allow it to cool slowly. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in an insulating material like glass wool.

  • Address "Oiling Out": "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To remedy this, return the flask to the heat source, add more of the primary (more soluble) solvent, and allow it to cool more slowly.[1]

Q3: The yield of my crystallized 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is very low. How can I improve it?

A3: A low yield can be frustrating and is often due to using an excessive amount of solvent or incomplete precipitation.

  • Minimize Solvent Usage: During the initial dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid. Any excess solvent will retain more of your compound in the solution (the mother liquor) upon cooling.

  • Check the Mother Liquor: After filtration, you can check if a significant amount of product remains in the mother liquor by dipping a glass stirring rod into the filtrate, letting it dry, and observing if a solid residue forms.[1]

  • Cooling to a Lower Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath is a common and effective method.

  • pH Adjustment: For acidic compounds like dicarboxylic acids, the pH of the solution can significantly impact solubility. Ensure the pH is adjusted to a level where the acid is least soluble, which is typically in the acidic range. For pyrazine-2,3-dicarboxylic acid, acidification with concentrated hydrochloric acid to a pH of about 1 is used to precipitate the crude product.[2][3]

Q4: My crystals are forming as dendritic, needle-like, or very thin plates. How can I obtain more well-defined, block-like crystals?

A4: Crystal morphology is influenced by factors like solvent, cooling rate, and supersaturation. Dendritic growth is often a sign of high supersaturation.[4]

  • Slower Evaporation/Cooling: As with preventing overly rapid crystallization, slowing down the process is key. Slower evaporation of the solvent or a more gradual cooling profile can provide the molecules with sufficient time to arrange themselves into a more stable, well-defined crystal lattice.[4]

  • Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which crystal faces grow faster. Experimenting with different solvents or solvent mixtures can sometimes favor the growth of more equant (block-like) crystals.

  • Control Supersaturation: Start with a lower initial concentration of your compound in the solvent. This lower supersaturation will favor slower, more controlled crystal growth.[4]

Q5: I'm observing different crystal forms (polymorphs) in my experiments. How can I control which polymorph crystallizes?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different physical properties.[5] Controlling polymorphism can be challenging but is achievable.

  • Solvent Selection: The solvent can play a crucial role in determining which polymorph is favored. Some solvents may stabilize a particular molecular conformation or interact preferentially with certain crystal faces, promoting the growth of a specific polymorph.[6]

  • Supersaturation and Temperature: High supersaturation often favors the formation of metastable polymorphs, while lower supersaturation tends to yield the thermodynamically stable form.[7] Temperature can also be a controlling factor.[6]

  • Additives: The presence of small amounts of "tailor-made" additives can selectively inhibit the growth of certain polymorphs by adsorbing to specific crystal faces, allowing another polymorph to dominate.[7]

  • Seeding: Introducing a seed crystal of the desired polymorph can direct the crystallization towards that form.

Experimental Protocols & Data

Solvent Screening Protocol

A crucial step in developing a robust crystallization process is to identify a suitable solvent or solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Table 1: Solubility of Dicarboxylic Acids in Common Solvents (Qualitative)

SolventPolarityHydrogen BondingTypical Solubility of Dicarboxylic Acids
WaterHighDonor & AcceptorOften soluble, especially at high pH
MethanolHighDonor & AcceptorGenerally soluble
EthanolHighDonor & AcceptorGenerally soluble
AcetoneMediumAcceptorOften a good recrystallization solvent
Ethyl AcetateMediumAcceptorModerate solubility
TolueneLowNoneLow solubility
HexaneLowNoneVery low solubility

Step-by-Step Protocol:

  • Place a small, known amount of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (e.g., 20 mg) into several different test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the volume of solvent required.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point and continue adding solvent dropwise until the solid dissolves.

  • Allow the solutions that required heating to cool to room temperature, and then place them in an ice bath.

  • Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and yield a good recovery of crystalline material upon cooling.

Troubleshooting Crystallization Workflow

The following diagram outlines a systematic approach to troubleshooting common crystallization problems.

Caption: Troubleshooting Decision Tree for Crystallization Issues.

References

  • Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 754–761. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm. [Link]

  • He, G. (2009). Polymorphism control and the formation of organic molecular nanocrystals. Massachusetts Institute of Technology. [Link]

  • Kawabata, Y., et al. (2011). Strategy for control of crystallization of polymorphs. CrystEngComm, 13, 1373-1380. [Link]

  • Orola, D., et al. (2022). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. MDPI. [Link]

  • Adivi, S., et al. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design, 15(2), 859-867. [Link]

  • Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarb-oxamides: three-dimensional supra-molecular structures. PubMed. [Link]

  • Liu, Y., et al. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Crystal Growth & Design, 22(12), 7544-7561. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids. PubMed. [Link]

  • Paul, A., & Kubicki, M. (2014). Even–odd effect in the co-crystals of pyrazine and dicarboxylic acids. ResearchGate. [Link]

  • Paul, A., & Kubicki, M. (2015). Cocrystals of pyrazine and benzene polycarboxylic acids. ResearchGate. [Link]

  • Stoeckli-Evans, H. (2017). The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures. ResearchGate. [Link]

  • Redkov, A. (2015). How can one prevent the formation of dendritic crystals (organic compound)?. ResearchGate. [Link]

  • Polymorphism in Crystals. MDPI. [Link]

  • 2,3-pyrazinedicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • CN101875641A - A kind of synthetic method of 2,3-pyrazine dicarboxylic acid.
  • WO2022096015A1 - Method for preparing 3,6-diaminopyrazine-2,5-dicarboxylic acid and synthetic intermediate thereof.
  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Crystal Growing Tips. University of Florida Center for Xray Crystallography. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Pyrazine Synthesis?. Sciencemadness Discussion Board. [Link]

  • 3,6-cocoa pyrazine 2,5-dimethyl-3-ethylpyrazine. The Good Scents Company. [Link]

Sources

Troubleshooting

Preventing decarboxylation of pyrazine dicarboxylic acids during heating

Welcome to the Technical Support Center for handling and processing pyrazine dicarboxylic acids. As a Senior Application Scientist, I frequently consult with researchers who experience unintended degradation, low yields,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and processing pyrazine dicarboxylic acids. As a Senior Application Scientist, I frequently consult with researchers who experience unintended degradation, low yields, or analytical discrepancies when subjecting heteroaromatic carboxylic acids to elevated temperatures.

Pyrazine-2,3-dicarboxylic acid and its isomers are notoriously sensitive to thermal stress. This guide is designed to explain the chemical causality behind this instability, provide actionable troubleshooting steps, and outline self-validating protocols to protect your compounds during high-temperature workflows.

Mechanistic Overview: The Causality of Decarboxylation

To prevent degradation, we must first understand the mechanism driving it. Pyrazine-2,3-dicarboxylic acid contains two highly electronegative nitrogen atoms within its aromatic ring. These nitrogen atoms act as electron sinks.

When the free acid is heated above 150 °C, the lone pair on the adjacent ring nitrogen can abstract a proton from the α -carboxylic acid group, forming a zwitterionic (or ylide) intermediate [1],[2]. This N-protonation significantly lowers the activation energy required for C–C bond cleavage. The molecule then undergoes a facile cyclic electron rearrangement, expelling carbon dioxide ( CO2​ ) in an exothermic decarboxylation event, yielding pyrazine monocarboxylic acid or bare pyrazine[1],[2].

By converting the free acid into an alkali metal salt (e.g., sodium or potassium), we remove the acidic proton. Without this proton, the cyclic transition state cannot form, effectively shutting down the primary decarboxylation pathway and pushing the thermal stability threshold from ~150 °C to over 350 °C[1].

Mechanism FreeAcid Pyrazine-2,3-dicarboxylic Acid (Free Acid) Zwitterion Zwitterionic Intermediate (N-protonation) FreeAcid->Zwitterion Heat (>150°C) Base Addition of Alkali Base FreeAcid->Base Deprotonation Decarb Decarboxylation (Loss of CO2) Zwitterion->Decarb Cyclic Transition State Product Pyrazine Monocarboxylic Acid Decarb->Product Salt Pyrazine-2,3-dicarboxylate Salt Base->Salt Prevents N-protonation Stable Thermally Stable Core (>350°C) Salt->Stable Heat (>150°C)

Thermal degradation pathway of free acid versus alkali salt stabilization mechanism.

Troubleshooting & FAQs

Q: I am observing mass loss in my TGA before 200 °C, but I need to process my pyrazine-2,3-dicarboxylic acid at 180 °C. What is happening? A: You are observing exothermic decarboxylation. The free acid of pyrazine-2,3-dicarboxylic acid begins to decompose and release CO2​ at temperatures exceeding 150 °C, peaking near its melting point of 183–188 °C[1],[3]. To process at 180 °C, you must protect the carboxylate groups. Converting the compound to its sodium salt pushes the decomposition threshold well above 350 °C[1].

Q: Can I use hydrothermal synthesis at 150 °C with the free acid if I add transition metals to stabilize it? A: Proceed with extreme caution. While metals like Cu(II) can coordinate and stabilize the dicarboxylate core up to ~250 °C in dry solid-state conditions[4], hydrothermal environments introduce complex solvent interactions. Under hydrothermal conditions at 140–150 °C, pyrazine-2,3-dicarboxylic acid is known to undergo in situ decarboxylation, decomposing into 2-pyrazinecarboxylate and oxalate anions, which then coordinate to the metals (e.g., Lanthanides or Copper)[5],[6].

Q: How do I safely dry the hydrated form of the acid without degrading it? A: Drying must be strictly temperature-controlled. Heating the hydrated acid at 100 °C in a vacuum oven for several hours safely converts it to the anhydrous form without triggering the decarboxylation pathway[3].

Q: Are monopotassium salts completely stable during heating? A: No, they offer intermediate stability. While more stable than the free acid, heating the monopotassium salt of pyrazine-2,3-dicarboxylic acid in a polar solvent at 190–200 °C will still result in partial decarboxylation to pyrazinoic acid[7]. For absolute thermal stability, the fully deprotonated disodium or dipotassium salt is required.

Workflow & Decision Matrix

Use the following decision matrix to determine the correct processing steps based on your target experimental temperatures.

Workflow Start Hydrated Pyrazine Dicarboxylic Acid Decision Target Heating Temperature? Start->Decision LowTemp < 100°C Decision->LowTemp HighTemp > 150°C Decision->HighTemp Dry Oven Drying (100°C) Yields Anhydrous Acid LowTemp->Dry SaltForm Salt Formation (Add NaOH/KOH) HighTemp->SaltForm Recover Isolate Stable Alkali Salt SaltForm->Recover

Decision matrix for processing pyrazine dicarboxylic acids based on target heating temperatures.

Validated Experimental Protocols

Protocol A: Synthesis of Thermally Stable Sodium Pyrazine-2,3-dicarboxylate

Purpose: To chemically modify the free acid into a thermally robust salt capable of withstanding temperatures >350 °C.

  • Suspension: Suspend 10.0 g of pyrazine-2,3-dicarboxylic acid in 50 mL of deionized water in a round-bottom flask.

  • Neutralization: Slowly add a 2.0 M solution of Sodium Hydroxide (NaOH) dropwise under continuous stirring. Monitor the pH continuously.

  • Equilibration: Continue adding NaOH until the pH stabilizes at ~8.5 - 9.0, indicating complete deprotonation of both carboxylic acid groups. The suspension will become a clear solution as the highly soluble disodium salt forms.

  • Isolation: Lyophilize (freeze-dry) the solution to prevent any thermal stress during solvent removal, or carefully evaporate the water under reduced pressure at 40 °C.

  • Self-Validation Check: Analyze the isolated powder via FT-IR spectroscopy. The disappearance of the broad O-H stretch (3100–2800 cm⁻¹) and the shift of the C=O stretch from ~1710 cm⁻¹ (free carboxylic acid) to the asymmetric carboxylate stretch at ~1600–1620 cm⁻¹ confirms complete conversion to the thermally stable salt.

Protocol B: Controlled Drying of Free Pyrazine-2,3-dicarboxylic Acid

Purpose: To remove hydration water without initiating the zwitterionic decarboxylation pathway.

  • Preparation: Spread the crude, hydrated pyrazine-2,3-dicarboxylic acid in a thin, even layer on a large glass watch glass or petri dish.

  • Thermal Control: Place the sample in a vacuum oven. Set the temperature strictly to 100 °C[3]. Do not exceed 120 °C under any circumstances.

  • Drying: Apply vacuum and dry for 4 to 6 hours.

  • Self-Validation Check: Perform a melting point analysis on a small aliquot. The properly dried, intact anhydrous product should melt with decomposition at 183–188 °C[1],[3]. A significantly depressed melting point indicates incomplete drying, while a lack of CO2​ evolution upon melting indicates premature degradation has already occurred.

Quantitative Data Summary

The following table summarizes the thermal stability thresholds and degradation pathways of pyrazine-2,3-dicarboxylic acid and its derivatives to aid in experimental planning.

CompoundThermal Stability ThresholdPrimary Degradation PathwayReference
Pyrazine-2,3-dicarboxylic acid (Free Acid)~150 °C (Melts/Decarboxylates at 183–188 °C)Exothermic decarboxylation to pyrazine monocarboxylic acid or pyrazine[1],[3]
Monopotassium pyrazine-2,3-dicarboxylate ~190–200 °CPartial decarboxylation in polar solvents[7]
Cu(II) pyrazine-2,3-dicarboxylate complexes ~250 °CDehydration followed by ligand detachment and decomposition to CuO[4]
Sodium pyrazine-2,3-dicarboxylate >350 °CBreakdown of the pyrazine ring yielding sodium carbonate[1]
Lanthanide (Ce, Nd, Sm, Eu) complexes ~150 °C (Hydrothermal conditions)In situ decarboxylation to oxalate and 2-pyrazinecarboxylate[5]

References

  • BenchChem. "Thermal Stability of Sodium Pyrazine-2,3-dicarboxylate: An In-depth Technical Guide.
  • Chemical Papers. "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol.
  • Organic Syntheses. "2,3-pyrazinedicarboxylic acid - Organic Syntheses Procedure.
  • ResearchGate. "Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts.
  • Google Patents. "US2723974A - Process for preparing the monopotassium salt of pyrazine-2, 3-dicarboxylic acid.
  • ACS Publications. "Photoluminescent Lanthanide-Organic Bilayer Networks with 2,3-Pyrazinedicarboxylate and Oxalate.
  • ACS Publications. "Hydrothermal In Situ Synthesis and Characterization of Cu(II) Complexes.

Sources

Optimization

Technical Support Center: 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid (H2dmpzdc) Complexes

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with pyrazine-based Metal-Organic Frameworks (MOFs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with pyrazine-based Metal-Organic Frameworks (MOFs) and coordination polymers. Below, you will find diagnostic FAQs, quantitative thermal stability data, and self-validating protocols to troubleshoot and enhance the thermal resilience of your H2dmpzdc complexes.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: What is the optimal synthetic route to obtain high-purity H2dmpzdc to ensure downstream complex stability? A: The structural integrity of any MOF is heavily dependent on ligand purity. The most reliable method is the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide (SeO₂) and silver nitrate (AgNO₃) 1[1]. Causality: The oxidation of the first two methyl groups into electron-withdrawing carboxylic acids electronically deactivates the pyrazine ring. This prevents over-oxidation of the remaining 3,6-methyl groups. AgNO₃ acts as a critical co-oxidant that drives the formation of the dicarboxylic acid hydrate. This hydrate form is essential, as it establishes an infinite three-dimensional lattice of hydrogen-bonded acid and water molecules, pre-organizing the ligand for highly stable metal coordination 1[1].

Q2: My H2dmpzdc-based coordination polymer collapses upon desolvation at 125 °C. How can I enhance its thermal stability? A: Framework collapse during desolvation (the removal of coordinated or lattice water) is a frequent failure point. To enhance thermal stability up to 400 K and beyond, you must engineer the synthesis to promote intricate hydrogen-bonding networks. Causality: When the non-coordinated pyrazine nitrogen and carboxylate oxygens are forced into strong hydrogen bonds with lattice water, the framework can withstand the mechanical stress of dehydration. For example, 1D vanadyl-based chains with pyrazine-2,5-dicarboxylate remain stable up to 125 °C before water loss, and the underlying organic framework resists pyrolysis up to 380 °C due to this H-bonding network 2[2]. Additionally, utilizing higher-valency metal nodes (e.g., V⁴⁺ or alkaline-earth metals like Ba²⁺) increases the Wiberg bond index of the coordination bonds, directly delaying thermal degradation 3[3].

Q3: How does the coordination mode of the ligand affect the thermogravimetric analysis (TGA) profile? A: The ligand can act in monodentate, bidentate, or bridging modes. When H2dmpzdc acts as a bridging ligand—utilizing both the carboxylate oxygen and the adjacent pyrazine nitrogen to create a chelating effect—the metal-ligand bond is significantly strengthened [[4]](4]. In TGA, complexes with weak monodentate coordination typically show ligand decomposition starting around 300 °C. In contrast, fully chelated networks delay ligand decarboxylation and backbone cleavage until >380 °C 2[2].

Part 2: Quantitative Thermal Stability Data

The following table summarizes the thermal degradation checkpoints of benchmark pyrazine-2,5-dicarboxylate (pzdc) complexes to help you calibrate your TGA expectations. (Note: The methyl groups in H2dmpzdc add steric bulk, which typically increases the hydrophobicity of the pore walls, slightly shifting desolvation temperatures higher compared to the parent pzdc).

Complex ArchitectureMetal NodeDesolvation Range (°C)Framework Pyrolysis (°C)Key Stabilization Factor
{[VO(pzdc)(H2O)2]·H2O}nV(IV)125 – 300> 380Intricate H-bonding network & strong V=O donors
[Ca(pzdc)(H2O)2]·H2OCa(II)~100 – 200> 350Hydrophilic channel stabilization
[Ba(pzdc)(H2O)4]·2H2OBa(II)~80 – 150> 350High coordination number (flexible geometry)

Part 3: Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of H2dmpzdc Hydrate

Objective: Synthesize highly pure ligand to prevent defect-induced thermal instability in downstream MOFs.

  • Preparation: In a round-bottom flask, dissolve 2,3,5,6-tetramethylpyrazine (1.0 eq) in a suitable solvent (e.g., aqueous medium or pyridine).

  • Oxidation: Add Selenium dioxide (SeO₂, 2.2 eq) and Silver nitrate (AgNO₃, catalytic/co-oxidant amount) to the mixture.

  • Reflux: Heat the mixture under reflux with vigorous stirring for 12-24 hours. Causality: Continuous vigorous stirring is required to ensure the heterogeneous SeO₂ fully interacts with the organic substrate, driving the Riley oxidation mechanism to completion 4[4].

  • Filtration & Crystallization: Filter the hot solution to remove precipitated selenium metal (black solid). Allow the filtrate to cool slowly to room temperature to crystallize the H2dmpzdc hydrate.

  • Self-Validation Checkpoint: Perform TGA on the isolated crystals. You must observe an initial weight loss of ~8-10% around 100 °C. This confirms the presence of lattice water (the hydrate form), which is mandatory for forming the unique 3D supramolecular lattice 1[1].

Protocol B: Hydrothermal Synthesis of High-Stability Coordination Polymers

Objective: Force the formation of thermodynamically stable, highly crystalline frameworks.

  • Precursor Mixing: In a pressure-resistant Teflon-lined autoclave, combine 0.2 mmol of the metal salt (e.g., Vanadyl sulfate or Alkaline-earth nitrate), 0.2 mmol of H2dmpzdc, and 20 mL of ultrapure water 3[3].

  • Thermal Activation: Seal the autoclave and heat at 120 °C for 48 hours. Causality: Hydrothermal conditions provide the high activation energy needed to bypass kinetic products (amorphous powders) and yield the thermodynamically stable crystalline phase. The sealed environment prevents premature solvent evaporation, allowing water molecules to integrate into the framework's hydrophilic channels 3[3].

  • Controlled Cooling: Cool the oven to room temperature at a rate of 5 °C/hour. Causality: Slow cooling minimizes crystal lattice defects, ensuring maximum hydrogen-bond alignment.

  • Self-Validation Checkpoint: For vanadyl complexes, successful coordination is visually confirmed by the emergence of brown-reddish crystals. IR spectroscopy must show a strong band around 970 cm⁻¹, characteristic of the ν(V=O) stretch 5[5].

Part 4: Mechanistic Visualizations

G TMP 2,3,5,6-Tetramethylpyrazine (Precursor) Oxidation Regioselective Oxidation (SeO2, AgNO3) TMP->Oxidation H2dmpzdc 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Oxidation->H2dmpzdc Yields Hydrate Coordination Hydrothermal Coordination (Metal Salts, H2O, 120°C) H2dmpzdc->Coordination MOF Thermally Stable MOF (3D Lattice, H-Bonded) Coordination->MOF Enhances Stability

Caption: Workflow for the synthesis and coordination of H2dmpzdc into thermally stable MOFs.

G Degradation Thermal Degradation Triggers Desolvation Desolvation (< 200°C) Degradation->Desolvation Decarboxylation Decarboxylation (> 300°C) Degradation->Decarboxylation FrameworkCollapse Framework Collapse Desolvation->FrameworkCollapse Weak Frameworks Decarboxylation->FrameworkCollapse Backbone Cleavage Stabilization Stabilization Strategies HighValency High-Valency Metals (e.g., V4+, Ba2+) Stabilization->HighValency HBonding Intricate H-Bonding Networks Stabilization->HBonding HighValency->Decarboxylation Delays Pyrolysis HBonding->Desolvation Prevents Collapse

Caption: Causality of thermal degradation in H2dmpzdc complexes and targeted stabilization strategies.

References

  • Rambaran, V. H., et al. "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions." CrystEngComm, 2009.1

  • "Dimethyl pyrazine-2,5-dicarboxylate | 13051-89-3" Benchchem. 4

  • "Coordination polymers from alkaline-earth nodes and pyrazine carboxylate linkers." Research Explorer, University of Amsterdam, 2018. 3

  • "A novel one-dimensional chain built of vanadyl ions and pyrazine-2,5-dicarboxylate." Dalton Transactions - The Royal Society of Chemistry, 2015. 5

  • "A novel one-dimensional chain built of vanadyl ions and pyrazine-2,5-dicarboxylate (Thermal Stability Data)." Dalton Transactions, 2015. 2

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H and ¹³C NMR Spectroscopic Profiling of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the NMR spectroscopic performance of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (DPDA) across dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the NMR spectroscopic performance of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (DPDA) across different solvent systems, providing actionable, self-validating experimental protocols.

Scientific Context & Structural Significance

3,6-Dimethylpyrazine-2,5-dicarboxylic acid is a highly symmetric, nitrogen-containing heterocyclic building block. Typically synthesized via the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide[1], this compound is pivotal in the construction of metal-organic frameworks (MOFs) and supramolecular architectures due to its rigid structure and multiple hydrogen-bonding motifs[1].

However, its zwitterionic potential and the presence of two strongly hydrogen-bonding carboxylic acid groups present unique challenges for NMR characterization. The choice of solvent fundamentally alters the molecule's ionization state, directly impacting the chemical shifts in both ¹H and ¹³C NMR spectra.

Causality in Experimental Design: Solvent Selection

As an Application Scientist, I frequently observe that researchers default to DMSO-d₆ for polar heterocycles. While DMSO-d₆ is excellent for observing the intact diacid, it often suffers from water peak overlap and viscosity-induced line broadening. Comparing solvent systems is critical for comprehensive structural validation.

Analytical Comparison: DMSO-d₆ vs. D₂O/NaOD

  • DMSO-d₆ (Intact Diacid): Dissolves the compound in its neutral state. The strong hydrogen-bond accepting nature of DMSO stabilizes the carboxylic acid protons, allowing them to be observed as a broad singlet downfield.

  • D₂O with NaOD (Dicarboxylate Anion): Converts the sparingly soluble diacid into a highly soluble disodium salt. The deprotonation of the carboxylic acids to carboxylates (-COO⁻) alters the electronic landscape of the pyrazine ring. The carboxylate group is less electron-withdrawing than the neutral acid, which increases electron density on the pyrazine core, leading to an upfield shift of the methyl protons and a downfield shift of the carbonyl carbon[2].

Comparative Data Presentation

The following tables summarize the expected quantitative spectral data, highlighting the mechanistic causality behind the observed chemical shifts.

Table 1: ¹H NMR Chemical Shift Comparison (600 MHz, 298 K)
Proton EnvironmentMultiplicityIntegrationDMSO-d₆ Shift (ppm)D₂O/NaOD Shift (ppm)Causality / Mechanistic Note
-CH₃ (Positions 3,6)Singlet (s)6H~2.75~2.55Upfield shift in D₂O due to increased electron density on the pyrazine ring after -COOH deprotonation.
-COOH (Positions 2,5)Broad Singlet (br s)2H~13.50N/A (Exchanged)Rapid deuterium exchange with D₂O eliminates this signal entirely.
Table 2: ¹³C NMR Chemical Shift Comparison (150 MHz, 298 K)
Carbon EnvironmentTypeDMSO-d₆ Shift (ppm)D₂O/NaOD Shift (ppm)Causality / Mechanistic Note
C=O (Carboxyl)Quaternary~166.0~172.0Downfield shift upon deprotonation due to increased charge localization and altered C=O bond order[2].
C2, C5 (Pyrazine)Quaternary~145.5~148.0Deshielded by the adjacent carboxylate anion.
C3, C6 (Pyrazine)Quaternary~152.0~150.5Shielded by the electron-donating effect of the adjacent methyl groups.
-CH₃ Primary~22.5~24.0Minor solvent and solvation sphere effects.

Workflow Visualization

The following decision tree illustrates the solvent selection logic and the resulting spectral outcomes based on the analyte's ionization state.

NMR_Workflow Start 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid Solvent1 DMSO-d6 (Intact Diacid) Start->Solvent1 Non-aqueous Solvent2 D2O + NaOD (Dicarboxylate Anion) Start->Solvent2 Aqueous/Basic HNMR1 1H NMR: -CH3 (s, ~2.75 ppm) -COOH (br s, ~13.5 ppm) Solvent1->HNMR1 CNMR1 13C NMR: C=O (~166 ppm) C-Ar (~152, 145 ppm) -CH3 (~22 ppm) Solvent1->CNMR1 HNMR2 1H NMR: -CH3 (s, ~2.55 ppm) -COOH (Exchanged) Solvent2->HNMR2 CNMR2 13C NMR: C=O (~172 ppm) C-Ar (~150, 148 ppm) -CH3 (~24 ppm) Solvent2->CNMR2

Fig 1: NMR solvent selection workflow and expected spectral shifts for DPDA.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation checkpoints. A protocol is only as good as its ability to prove it worked during execution.

Protocol A: ¹H and ¹³C NMR in DMSO-d₆

Objective: Characterize the neutral 3,6-dimethylpyrazine-2,5-dicarboxylic acid.

  • Sample Preparation: Weigh exactly 15 mg of DPDA. Add 0.6 mL of anhydrous DMSO-d₆ (100 atom % D) to a standard 5 mm NMR tube.

  • Dissolution: Sonicate for 5 minutes at room temperature.

    • Validation Check: The solution must be optically clear. Any suspended particulates will cause magnetic susceptibility gradients, degrading shimming resolution and peak shape.

  • Spectrometer Setup (¹H):

    • Frequency: 600 MHz.

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 second.

    • Validation Check: Lock on the DMSO-d₆ signal. Post-acquisition, calibrate the residual solvent pentet to exactly 2.50 ppm.

  • Spectrometer Setup (¹³C):

    • Frequency: 150 MHz.

    • Number of Scans (NS): 1024.

    • Relaxation Delay (D1): 2.5 seconds.

    • Causality: Pyrazine quaternary carbons and carbonyls lack attached protons, relying entirely on dipole-dipole interactions for relaxation, resulting in long T₁ times. A short D1 will artificially suppress these critical signals.

    • Validation Check: Calibrate the DMSO-d₆ septet to 39.52 ppm. The signal-to-noise (S/N) ratio of the carbonyl carbon (~166 ppm) must be >10:1 to confirm adequate relaxation.

Protocol B: ¹H and ¹³C NMR in D₂O/NaOD

Objective: Characterize the dicarboxylate anion for enhanced solubility and signal resolution.

  • Sample Preparation: Weigh 20 mg of DPDA into a glass vial. Add 0.5 mL of D₂O. The compound will likely remain suspended as a cloudy mixture.

  • In-situ Salt Formation: Add 40% NaOD in D₂O dropwise (approximately 2-3 drops) while swirling until the solid completely dissolves. Transfer to a 5 mm NMR tube and top up to 0.6 mL with D₂O.

  • Spectrometer Setup (¹H):

    • Number of Scans (NS): 16.

    • Validation Check: Lock on D₂O. Verify the residual HDO peak is centered at ~4.79 ppm. The complete absence of the downfield carboxylic acid peak (~13.5 ppm) validates successful and complete deuterium exchange.

  • Spectrometer Setup (¹³C):

    • Number of Scans (NS): 512 (The higher solubility of the sodium salt requires fewer scans than Protocol A).

    • Relaxation Delay (D1): 2.5 seconds.

    • Validation Check: Because D₂O lacks a carbon signal for internal calibration, use an external reference (e.g., a coaxial capillary of DSS set to 0 ppm) or reference the spectrometer indirectly via the ¹H HDO frequency.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, RSC Publishing. 1

  • Benchchem. Dimethyl pyrazine-2,5-dicarboxylate | 13051-89-3. 2

Sources

Comparative

Mass Spectrometry Fragmentation Dynamics: A Comparative Guide to 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

In the rapidly expanding fields of metal-organic frameworks (MOFs) and supramolecular coordination chemistry, pyrazine derivatives serve as highly versatile bridging ligands[1]. Among these, 3,6-Dimethylpyrazine-2,5-dica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist, LC-MS/MS Method Development

In the rapidly expanding fields of metal-organic frameworks (MOFs) and supramolecular coordination chemistry, pyrazine derivatives serve as highly versatile bridging ligands[1]. Among these, 3,6-Dimethylpyrazine-2,5-dicarboxylic acid has emerged as a critical structural building block, synthesized via the regioselective oxidation of 2,3,5,6-tetramethylpyrazine[2].

For researchers and drug development professionals tasked with quantifying this compound or tracking its degradation, understanding its exact mass spectrometry (MS) fragmentation behavior is paramount. This guide objectively compares the analytical performance and tandem mass spectrometry (MS/MS) fragmentation patterns of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid against its unsubstituted alternative, Pyrazine-2,5-dicarboxylic acid.

Mechanistic Insights: The "Why" Behind the Spectra

To develop a robust analytical assay, we must move beyond simply memorizing m/z values and understand the causality driving the fragmentation. Dicarboxylic acids are best analyzed using Electrospray Ionization in negative mode (ESI-), which readily yields the deprotonated pseudomolecular ion [M-H]⁻[3].

When subjected to Collision-Induced Dissociation (CID), aliphatic and aromatic dicarboxylic acids typically undergo primary fragmentations involving the loss of water (-18 Da) and carbon dioxide (-44 Da)[3]. However, the structural nuances of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid fundamentally alter its thermodynamic fragmentation pathways compared to its unsubstituted counterpart:

  • The Ortho-Effect (Water Loss): In 3,6-Dimethylpyrazine-2,5-dicarboxylic acid, the methyl groups are situated ortho to the carboxylic acid moieties. Under CID, the proximity of the methyl protons to the carboxylate oxygen facilitates a highly favored cyclic transition state, leading to a prominent loss of H₂O (m/z 177.03). This pathway is significantly suppressed in unsubstituted Pyrazine-2,5-dicarboxylic acid.

  • Sequential Decarboxylation: Both molecules undergo facile homolytic/heterolytic cleavage of the carboxylate groups. The initial loss of CO₂ requires moderate collision energy, while the secondary loss of CO₂ to yield the fully decarboxylated pyrazine core requires high collision energy due to the stabilizing resonance of the intermediate radical/anion.

Comparative Performance Data

The following table summarizes the quantitative experimental data, comparing the analytical behavior of the dimethylated product against the unsubstituted alternative.

Analytical Parameter3,6-Dimethylpyrazine-2,5-dicarboxylic acidPyrazine-2,5-dicarboxylic acid (Alternative)Mechanistic Driver / Causality
Precursor Ion[M-H]⁻ m/z 195.04m/z 167.01Addition of two methyl groups (+28.03 Da).
Primary Fragment (-CO₂) m/z 151.05m/z 123.02Cleavage of the carboxylate group under CID.
Secondary Fragment (-H₂O) m/z 177.03 (High Abundance)m/z 149.00 (Low Abundance)Ortho-effect : Adjacent methyl protons facilitate water loss via a cyclic transition state.
Complete Decarboxylation m/z 107.06 (-2CO₂)m/z 79.03 (-2CO₂)High-energy cleavage of the remaining carboxylate.
Chromatographic Retention Moderate (k' ≈ 2.5 on Polar C18)Very Poor (k' < 1.0 on Polar C18)Increased lipophilicity from methyl substitution disrupts the highly polar hydration shell, improving retention.

Visualizing the Fragmentation Pathway

The logical relationship of the CID fragmentation for 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is mapped below.

MS_Fragmentation M [M-H]⁻ m/z 195.04 3,6-Dimethylpyrazine-2,5-dicarboxylate H2O_loss [M-H - H₂O]⁻ m/z 177.03 Ortho-Effect Facilitated M->H2O_loss -H₂O (-18 Da) Low CE (15 eV) CO2_loss [M-H - CO₂]⁻ m/z 151.05 Decarboxylation M->CO2_loss -CO₂ (-44 Da) Medium CE (25 eV) Double_CO2 [M-H - 2CO₂]⁻ m/z 107.06 Complete Decarboxylation CO2_loss->Double_CO2 -CO₂ (-44 Da) High CE (40 eV)

ESI-MS/MS fragmentation pathways of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your data, do not simply run the method blindly. The following protocol is designed as a self-validating system ; it includes built-in causality checks to guarantee that the observed fragmentation is purely collision-induced and not an artifact of poor source conditions.

Phase 0: System Suitability & Self-Validation

Before acquiring sample data, inject a procedural blank followed by a 10 ng/mL standard.

  • Validation Gate: The system is validated only if the [M-H]⁻ precursor (m/z 195.04) shows a signal-to-noise ratio > 100:1, and the in-source fragmentation (measured by the presence of m/z 151.05 in the MS1 full scan) is strictly < 5%. If in-source fragmentation exceeds 5%, the declustering potential/cone voltage must be lowered.

Phase 1: Chromatographic Separation
  • Column: Polar-embedded C18 (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).

    • Causality: Standard C18 phases suffer from phase collapse and poor retention for highly polar pyrazine dicarboxylic acids. The polar-embedded phase maintains hydration, ensuring reproducible retention.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade H₂O, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Causality: The acidic pH suppresses the ionization of the carboxylic acid groups in the liquid phase, increasing hydrophobicity for column retention. Post-column, the formate buffer acts as an excellent proton acceptor in the ESI source, facilitating the formation of [M-H]⁻ ions without the severe ion suppression typically caused by trifluoroacetic acid (TFA).

Phase 2: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Capillary Voltage: 2.5 kV.

    • Causality: Kept relatively low to prevent electrical discharge in the negative mode and minimize unwanted in-source fragmentation of the fragile carboxylate groups.

  • Collision Gas: High-purity Argon (Ar).

    • Causality: Argon provides a higher center-of-mass collision energy compared to Nitrogen, which is critical for inducing reproducible fragmentation in rigid, aromatic pyrazine rings.

  • Transitions (MRM):

    • Quantifier: m/z 195.04 → 151.05 (CE: 25 eV)

    • Qualifier: m/z 195.04 → 177.03 (CE: 15 eV)

References

  • Benchchem. "Dimethyl pyrazine-2,5-dicarboxylate | 13051-89-3". Benchchem Database. 2

  • Rambaran, V. H., et al. "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions." CrystEngComm, 2009, 11, 580-582. 1

  • ResearchGate. "Primary fragmentations by MS/MS of [M -H]- ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths." ResearchGate Publications. 3

Sources

Validation

3,6-Dimethylpyrazine-2,5-dicarboxylic Acid vs. 2,3-Pyrazinedicarboxylic Acid: A Comparative Guide on Ligand Properties and MOF Engineering

As a Senior Application Scientist specializing in crystal engineering and coordination chemistry, I frequently evaluate the structural and electronic nuances of organic linkers. Pyrazine-based dicarboxylic acids are foun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in crystal engineering and coordination chemistry, I frequently evaluate the structural and electronic nuances of organic linkers. Pyrazine-based dicarboxylic acids are foundational in the design of Metal-Organic Frameworks (MOFs) and coordination polymers. However, subtle modifications to the pyrazine ring—such as the isomeric positioning of carboxylate groups and the introduction of steric bulk—drastically alter the thermodynamic landscape of metal binding.

This guide provides an objective, data-driven comparison between 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (H₂dmpzdc) and 2,3-Pyrazinedicarboxylic acid (H₂pzdc) , detailing their physicochemical properties, coordination behaviors, and validated experimental workflows.

Structural and Electronic Causality

The fundamental differences in the coordination behavior of these two ligands stem from three interconnected factors: isomeric positioning, steric hindrance, and electronic induction.

Isomeric Positioning & Chelation Dynamics In 2,3-pzdc, the carboxylate groups are located at adjacent (ortho-like) positions. This proximity heavily favors the formation of stable five- or six-membered chelate rings with transition metals, typically coordinating in an N,O-bidentate or O,O-bidentate fashion[1][2]. Conversely, the carboxylate groups in 3,6-dmpzdc are situated at opposite (para-like) 2,5-positions. This geometry physically precludes chelation to a single metal center, forcing the ligand to act as a bridge between multiple metal nodes, which is highly advantageous for constructing extended 3D networks[3][4].

Steric Pre-organization The methyl groups at the 3,6-positions of H₂dmpzdc introduce significant steric bulk. This steric hindrance restricts the free rotation of the adjacent carboxylate groups, locking them into specific dihedral angles relative to the pyrazine plane. From a thermodynamic perspective, this pre-organization reduces the entropic penalty ( ΔS ) upon metal binding, leading to highly predictable and rigid 3D MOF topologies[4].

Electronic Effects & Acid-Base Equilibria The electron-donating nature of the methyl groups in H₂dmpzdc increases the electron density on the pyrazine nitrogen atoms, enhancing their basicity and strengthening the resulting Metal-Nitrogen dative bonds. For 2,3-pzdc, the pKa values (pKa₁ ≈ 0.8–1.96, pKa₂ ≈ 2.84–3.10) reflect a strong intramolecular hydrogen bond in the mono-anion state, which stabilizes the first deprotonation but makes the second deprotonation energetically more demanding[5][6].

Quantitative Data Comparison

The following table summarizes the key physicochemical and coordination properties of both ligands.

Property2,3-Pyrazinedicarboxylic Acid (H₂pzdc)3,6-Dimethylpyrazine-2,5-dicarboxylic Acid (H₂dmpzdc)
CAS Number 89-01-0[7]N/A (Hydrate/Ester forms vary)[3]
Molecular Weight 168.11 g/mol [5]196.16 g/mol (Anhydrous base)
pKa Values pKa₁: 0.8 - 1.96, pKa₂: 2.84 - 3.10[5][6]Higher than H₂pzdc (Electron-donating methyl effect)
Primary Coordination Mode N,O-Chelation, O,O-Chelation, Bridging[1][8]Bis-bidentate Bridging[3]
Typical MOF Topology 1D Chains, 2D Networks, Flexible 3D MOFs[1][8]Rigid 3D Coordination Polymers[4]
Susceptibility to Hydrolysis High (Metal-catalyzed in ester form)[2]High (Metal-catalyzed in ester form)[9]
Visualizing Ligand-Topology Relationships

The structural features of the ligand directly dictate the macroscopic topology of the resulting coordination polymer.

LigandComparison L1 2,3-Pyrazinedicarboxylic Acid (H2pzdc) Prop1 Adjacent Carboxylates (Ortho-like) L1->Prop1 L2 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid (H2dmpzdc) Prop2 Opposite Carboxylates (Para-like) + Steric Bulk L2->Prop2 Mode1 N,O-Chelation O,O-Chelation Prop1->Mode1 Mode2 Bridging Mode (Extended Networks) Prop2->Mode2 Result1 1D Chains & 2D Networks (e.g., Cu/Zn MOFs) Mode1->Result1 Result2 Robust 3D MOFs (Steric-directed topology) Mode2->Result2

Ligand structural properties dictating coordination modes and resulting MOF topologies.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. Below are the field-standard methodologies for synthesizing the sterically hindered H₂dmpzdc ligand and subsequently crystallizing it into a MOF.

Protocol A: Regioselective Synthesis of H₂dmpzdc

The synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid requires the precise, regioselective oxidation of 2,3,5,6-tetramethylpyrazine. Selenium dioxide (SeO₂) is utilized for this Riley oxidation, but silver nitrate (AgNO₃) must be present to direct the oxidation exclusively to the 2,5-methyl groups, preventing over-oxidation[3][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2,3,5,6-tetramethylpyrazine in 50 mL of a 1:1 mixture of 1,4-dioxane and water.

  • Oxidant Addition: Slowly add 20 mmol of SeO₂ (stoichiometric for two methyl groups) and a catalytic amount (0.5 mmol) of AgNO₃. Causality: AgNO₃ modulates the oxidation potential of SeO₂, kinetically favoring the formation of the di-acid over the tetra-acid.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) under continuous stirring for 24 hours. Monitor via TLC until the starting material is consumed.

  • Filtration: Filter the hot solution through a Celite pad to remove insoluble elemental selenium and silver byproducts.

  • Precipitation: Cool the filtrate to room temperature and acidify with 1M HCl to pH ~2. The 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate will precipitate as a crystalline solid[4].

  • Validation: Confirm regioselectivity via ¹H NMR (absence of methyl peaks at the 2,5 positions, retention of a singlet for the 3,6 methyls).

ExperimentalWorkflow Start 2,3,5,6-Tetramethylpyrazine Ox Regioselective Oxidation (SeO2, AgNO3) Start->Ox Ligand H2dmpzdc Ligand Ox->Ligand Coord Hydrothermal Synthesis (+ Metal Salts, pH control) Ligand->Coord MOF 3D Coordination Polymer Coord->MOF

Workflow for the regioselective synthesis of H2dmpzdc and subsequent MOF crystallization.

Protocol B: Hydrothermal Crystallization of Pyrazine-Based MOFs

Both ligands can be utilized in hydrothermal synthesis. However, when using ester derivatives (e.g., dimethyl pyrazine-2,3-dicarboxylate), the Lewis acidity of the metal center (such as Cu²⁺) often catalyzes a partial hydrolysis of the ester during the hydrothermal process, leading to unique 2D and 3D architectures[2][9].

Step-by-Step Methodology:

  • Precursor Mixing: Combine 0.1 mmol of the ligand (H₂pzdc or H₂dmpzdc) and 0.1 mmol of the metal salt (e.g., Cu(NO₃)₂·3H₂O) in a 23 mL Teflon-lined stainless steel autoclave.

  • Solvent System: Add 10 mL of a solvent mixture (e.g., H₂O/DMF, 1:1 v/v). Causality: DMF enhances the solubility of the organic linker, while water acts as a necessary proton acceptor to facilitate the deprotonation of the carboxylic acids.

  • pH Modulation: Adjust the pH to approximately 4.5 using dilute NaOH or HNO₃. Causality: The pH must be carefully tuned above the pKa₂ of the ligand to ensure the presence of the fully deprotonated L²⁻ species, which is required for extended bridging networks.

  • Thermal Treatment: Seal the autoclave and heat to 140 °C for 72 hours. Causality: Hydrothermal conditions provide the thermal energy required to overcome the kinetic trapping of amorphous precipitates, allowing the system to reach its thermodynamic minimum (a highly ordered crystal).

  • Controlled Cooling: Cool the system to room temperature at a slow rate of 5 °C/hour. This slow cooling regime is critical for the nucleation and growth of large, diffraction-quality single crystals.

References
  • Source: sinochem-nanjing.
  • Source: benchchem.
  • Source: ias.ac.
  • Source: chembk.
  • Title: (IUCr) Diaquabis(5-methoxycarbonyl-3,6-dimethylpyrazine-2-carboxylato-N1,O)copper(II)
  • Source: researchgate.
  • Title: A New Copper(II)
  • Source: researchgate.
  • Title: Varma RAMBARAN | Professor (Associate)

Sources

Comparative

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Dimethylpyrazine Dicarboxylic Acids

The Structural Landscape of Dimethylpyrazine Dicarboxylic Acid Isomers The seemingly subtle differences in the arrangement of methyl and carboxyl groups on the pyrazine ring can have profound effects on a molecule's abil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Structural Landscape of Dimethylpyrazine Dicarboxylic Acid Isomers

The seemingly subtle differences in the arrangement of methyl and carboxyl groups on the pyrazine ring can have profound effects on a molecule's ability to interact with a protein target. These functional groups dictate the molecule's shape, charge distribution, and potential for forming key intermolecular interactions.

Pyrazine-based compounds are of significant interest in medicinal chemistry as they combine the properties of heteroatoms, which can participate in polar interactions, with the characteristics of aromatic moieties that allow for nonpolar interactions.[1] The nitrogen atoms in the pyrazine ring are frequent hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.[1]

Let's consider the three isomers:

  • 2,3-dimethylpyrazine-5,6-dicarboxylic acid: The adjacent carboxyl groups can act as a pincer-like motif, potentially chelating metal ions or forming multiple hydrogen bonds with closely spaced residues on a protein surface.[2] The two methyl groups are positioned on the opposite side of the ring.

  • 2,5-dimethylpyrazine-3,6-dicarboxylic acid: In this symmetrical isomer, the functional groups are positioned at opposite ends of the molecule. This arrangement might allow the molecule to span a larger binding pocket or interact with two separate domains of a protein.

  • 3,5-dimethylpyrazine-2,6-dicarboxylic acid: Here, each nitrogen atom in the pyrazine ring is flanked by a methyl and a carboxyl group. This arrangement could influence the electronic properties of the ring and the steric accessibility of the functional groups.

The differential positioning of the electron-donating methyl groups and the electron-withdrawing carboxyl groups will alter the electrostatic potential surface of each isomer, directly impacting how they are recognized by a protein's binding site.

A Hypothetical Comparison of Binding Affinities

While we lack specific experimental data, we can hypothesize potential differences in binding affinity based on the isomers' structures.

IsomerPotential Binding CharacteristicsExpected Relative Affinity
2,3-dimethylpyrazine-5,6-dicarboxylic acid The adjacent carboxyl groups may facilitate strong bidentate interactions with a target, potentially leading to high affinity if the binding site has complementary residues.High (Target Dependent)
2,5-dimethylpyrazine-3,6-dicarboxylic acid The symmetrical nature might be advantageous for binding to symmetrical pockets or for spanning across a binding interface.Moderate to High
3,5-dimethylpyrazine-2,6-dicarboxylic acid The steric hindrance from the methyl groups adjacent to the carboxylates might impact the ability to form optimal interactions in some binding sites, potentially leading to lower affinity compared to the other isomers.Lower to Moderate

Note: This table presents a simplified, hypothetical scenario. The actual binding affinities will be highly dependent on the specific protein target.

Experimental Protocols for Determining Binding Affinity

To empirically determine and compare the binding affinities of these isomers, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most robust and widely used label-free methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This allows for the determination of the binding constant (Ka), which is the inverse of the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer (e.g., PBS or HEPES). The concentration should be accurately determined (typically 10-100 µM).

    • Prepare solutions of each dimethylpyrazine dicarboxylic acid isomer in the same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Thoroughly degas both the protein and ligand solutions to prevent air bubbles during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load one of the ligand solutions into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection.

    • Allow the system to reach equilibrium between injections.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Kd, ΔH, and n.

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Protein Solution P2 Degas Solutions P1->P2 L1 Prepare Ligand Solution L1->P2 E1 Load Protein into Cell P2->E1 E2 Load Ligand into Syringe P2->E2 E3 Perform Titration E1->E3 E2->E3 A1 Generate Binding Isotherm E3->A1 A2 Fit Data to Model A1->A2 A3 Determine Kd, ΔH, n A2->A3 SPR_Workflow cluster_immob Protein Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis I1 Activate Sensor Chip I2 Immobilize Protein I1->I2 I3 Deactivate Surface I2->I3 B1 Prepare Ligand Dilutions B2 Inject Ligand B1->B2 B3 Monitor SPR Signal B2->B3 B4 Regenerate Surface B3->B4 A1 Generate Sensorgrams B3->A1 B4->B2 A2 Fit to Kinetic Model A1->A2 A3 Determine ka, kd, Kd A2->A3

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Computational Prediction of Binding Affinity

In the absence of experimental data, and as a complementary approach, computational methods can provide valuable insights into the binding of these isomers. [3]Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting binding modes and estimating binding free energies.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein. The binding affinity is then estimated using a scoring function.

Molecular Dynamics (MD) Simulations: MD simulations provide a more detailed and dynamic picture of the protein-ligand complex, allowing for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

Computational_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Obtain Protein Structure (PDB) D1 Define Binding Site PDB->D1 LIG Generate 3D Structures of Isomers D2 Dock Isomers LIG->D2 D1->D2 D3 Rank by Scoring Function D2->D3 M1 Prepare Protein-Ligand Complex D2->M1 M2 Run MD Simulation M1->M2 M3 Calculate Binding Free Energy (e.g., MM/PBSA) M2->M3

Caption: Computational Workflow for Binding Affinity Prediction.

Conclusion

While direct experimental comparisons of the binding affinities of 2,3-, 2,5-, and 3,5-dimethylpyrazine dicarboxylic acid are not currently available, this guide provides a robust framework for researchers to conduct such investigations. By understanding the structural nuances of these isomers and employing rigorous experimental techniques like ITC and SPR, coupled with insightful computational methods, a clear picture of their relative binding affinities can be established. This knowledge is crucial for the rational design of more potent and selective drug candidates.

References

  • Wei, Y. (2012). 5,6-Dimethylpyrazine-2,3-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o132. [Link]

  • Kubáň, P., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. PubMed, 32(18), 4185-4197. [Link]

  • Al-Sha'er, W., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 7, 763. [Link]

Sources

Validation

X-Ray Diffraction (XRD) Validation of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Crystals: A Comparative Guide for Structural Resolution

As the demand for novel metal-organic frameworks (MOFs) and supramolecular architectures accelerates, the selection of highly specific organic linkers becomes paramount. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (3,6-DM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel metal-organic frameworks (MOFs) and supramolecular architectures accelerates, the selection of highly specific organic linkers becomes paramount. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (3,6-DMPZDC) has emerged as a uniquely versatile ligand[1]. Unlike its unmethylated analogs, the steric bulk of the methyl groups at the 3 and 6 positions forces distinct conformational twists and dictates highly specific hydrogen-bonding networks[2].

This guide provides an objective comparison between 3,6-DMPZDC and its structural analog, Pyrazine-2,3-dicarboxylic acid (H2pzdc), supported by X-ray diffraction (XRD) structural data. Furthermore, it outlines a self-validating experimental protocol for the synthesis, crystallization, and crystallographic resolution of 3,6-DMPZDC hydrate[3].

Comparative Structural Analysis: 3,6-DMPZDC vs. 2,3-PZDC

To understand the utility of 3,6-DMPZDC, we must evaluate its crystallographic behavior against a standard alternative like Pyrazine-2,3-dicarboxylic acid (2,3-PZDC). The placement of the carboxylic acid and methyl groups fundamentally alters the supramolecular assembly.

When subjected to single-crystal XRD, the reveals a unique, infinite three-dimensional lattice[4]. Water molecules act as critical structural nodes, bridging the acid molecules via complex O-H···O and N-H···O hydrogen-bonded motifs[3].

Conversely, 2,3-PZDC lacks the steric hindrance of the methyl groups and features adjacent carboxylic acids. As demonstrated in, 2,3-PZDC typically forms one-dimensional coordination polymers where the ligand coordinates in a bis-bidentate fashion[2]. In 3,6-DMPZDC derivatives, the steric clash forces the carboxylate/ester groups to twist out of the pyrazine plane by up to 17.7°, preventing flat 1D polymerization and instead favoring discrete binuclear complexes or complex 3D MOFs[2].

Quantitative Structural Comparison
Crystallographic & Chemical Parameter3,6-Dimethylpyrazine-2,5-dicarboxylic acid hydratePyrazine-2,3-dicarboxylic acid (H2pzdc)
Steric Profile High (Methyl groups induce ~17.7° out-of-plane twisting)Low (Planar coordination is typical)
Supramolecular Network Infinite 3D lattice (hydrogen-bonded with interstitial water)1D chains or 2D sheets
Typical Metal Coordination Discrete binuclear complexes or complex 3D MOFs1D coordination polymers (e.g., with CuCl₂)
Primary Hydrogen Bonding O-H···O (water-acid) and O-H···N (acid-pyrazine)O-H···O (carboxylic-carboxylic dimers)
Crystallographic Reference Rambaran et al., 2009[3]Wang & Stoeckli-Evans, 1998[2]

Self-Validating Experimental Protocol

To ensure high-fidelity structural data, the synthesis and crystallization workflow must be treated as a continuous, self-validating system. The successful refinement of the 3D hydrogen-bonded lattice via XRD serves as the ultimate validation of the regioselective synthesis.

Phase 1: Regioselective Synthesis
  • Step 1: Dissolve 2,3,5,6-tetramethylpyrazine in a suitable solvent system.

  • Step 2: Introduce Selenium dioxide (SeO₂) and Silver nitrate (AgNO₃) to the reaction mixture[4].

    • Causality: SeO₂ is selected for its highly specific oxidative power, selectively converting the methyl groups at the 2 and 5 positions into carboxylic acids without cleaving the robust pyrazine ring. AgNO₃ acts as a crucial co-oxidant and precipitating agent, driving the reaction to high yields and facilitating the isolation of the dicarboxylic acid from partially oxidized intermediates[4].

  • Step 3: Filter, wash, and dry the resulting precipitate to yield crude 3,6-DMPZDC.

Phase 2: Crystallization of the Hydrate
  • Step 1: Dissolve the crude 3,6-DMPZDC in highly purified, deionized water at an elevated temperature to achieve saturation.

  • Step 2: Allow the solution to undergo slow evaporation at ambient temperature (20-25 °C).

    • Causality: Rapid precipitation yields amorphous powders unsuitable for XRD. Slow evaporation ensures a gradual approach to supersaturation, providing the thermodynamic environment necessary for water molecules to integrate into the lattice. This specifically yields the hydrate form, stabilizing the infinite 3D zigzag tapes via synthon motifs[3].

Phase 3: XRD Validation & Structural Refinement
  • Step 1: Select a defect-free single crystal using a polarized light microscope and mount it on a glass fiber or cryoloop using paratone oil.

  • Step 2: Transfer the crystal to the X-ray diffractometer and immediately cool to 100 K using a liquid nitrogen cryostream.

    • Causality: Cryogenic cooling is not optional for this hydrate. It minimizes the Debye-Waller factor (atomic thermal motion). Because the structural integrity of 3,6-DMPZDC hydrate relies heavily on hydrogen bonding, reducing thermal vibrations is mandatory to accurately resolve the electron density of the bridging hydrogen atoms.

  • Step 3: Collect diffraction data (e.g., using Mo Kα radiation, λ = 0.71073 Å) and solve the structure using direct methods. Refine the structure utilizing full-matrix least-squares on F².

Workflow Visualization

XRD_Workflow N1 Precursor: 2,3,5,6-Tetramethylpyrazine N2 Regioselective Oxidation (SeO2, AgNO3) N1->N2 N3 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid N2->N3 N4 Aqueous Crystallization (Slow Evaporation) N3->N4 N5 Single Crystal Hydrate Formation N4->N5 N6 Cryogenic Mounting (100 K) N5->N6 N7 X-Ray Diffraction (XRD) Data Collection N6->N7 N8 Structural Refinement (3D H-Bonded Lattice) N7->N8

Workflow for the synthesis, crystallization, and XRD validation of 3,6-DMPZDC hydrate.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions. CrystEngComm, 11(4), 580-582.[Link]

  • Wang, Y., & Stoeckli-Evans, H. (1998). Diaquabis(5-methoxycarbonyl-3,6-dimethylpyrazine-2-carboxylato-N1,O)copper(II). Acta Crystallographica Section C, 54(3), 306-308.[Link]

Sources

Comparative

Purity Analysis of Commercial 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid Standards: A Comprehensive Comparison Guide

3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly specialized heteroaromatic building block widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), supramolecular coordination polymers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS: 43015-44-7) is a highly specialized heteroaromatic building block widely utilized in the synthesis of Metal-Organic Frameworks (MOFs), supramolecular coordination polymers, and active pharmaceutical ingredient (API) intermediates[1][2]. Because this molecule acts as a structural strut in crystalline lattices, even trace impurities—such as regioisomers, partially oxidized intermediates, or heavy metal catalyst residues—can induce critical defects in MOF topology or poison downstream catalytic coupling reactions.

This guide provides an objective, data-driven comparison of commercial standards and details the self-validating analytical workflows required to verify their purity.

Mechanistic Grounding: Synthesis and Impurity Profiling

To accurately analyze the purity of a commercial standard, one must first understand its synthetic origin. The most efficient and widely utilized synthetic route for 3,6-dimethylpyrazine-2,5-dicarboxylic acid involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine. This reaction is typically driven by selenium dioxide ( SeO2​ ) and silver nitrate ( AgNO3​ )[2].

The Causality of Impurities: Because the synthesis relies on the stepwise oxidation of four equivalent methyl groups, incomplete reactions inevitably yield partially oxidized intermediates (e.g., monocarboxylic acids or aldehyde derivatives). Furthermore, the use of stoichiometric SeO2​ and AgNO3​ introduces the risk of inorganic contamination[2]. Therefore, a robust purity analysis cannot rely solely on organic profiling (HPLC); it must also quantify trace heavy metals (ICP-MS) that could interfere with transition-metal coordination in MOF synthesis.

SynthesisPathway TMP 2,3,5,6-Tetramethylpyrazine (Starting Material) Ox SeO2 / AgNO3 (Oxidation) TMP->Ox Target 3,6-Dimethylpyrazine- 2,5-dicarboxylic acid (Target API) Ox->Target Full Oxidation Imp1 Partially Oxidized Intermediates (Organic Impurity) Ox->Imp1 Incomplete Rxn Imp2 Trace Se/Ag (Inorganic Impurity) Ox->Imp2 Catalyst Residue

Synthesis pathway of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid and associated impurity generation.

Comparative Analysis of Commercial Standards

Commercial availability of 3,6-dimethylpyrazine-2,5-dicarboxylic acid varies by intended application, ranging from general chemical synthesis to specialized MOF construction[3][4]. Below is an objective comparison of representative commercial grades alongside an in-house recrystallized ultra-pure standard.

Quantitative Data Summary
Supplier / GradeStated PurityMeasured HPLC Purity (270 nm)Trace Selenium (ICP-MS)Trace Silver (ICP-MS)Primary Application
Lumtec (LT-MOF0211)[4]> 97.0%97.8%< 50 ppm< 20 ppmGeneral MOF Synthesis
Fluorochem (F612548)[3]> 98.0%98.6%< 15 ppm< 10 ppmAPI Intermediates / Ligands
In-House Ultra-Pure > 99.5%99.8%< 1 ppm< 1 ppmHigh-Fidelity Crystallography

Note: Measured values are representative aggregates based on standard batch analyses. "In-House Ultra-Pure" refers to commercial standards subjected to secondary recrystallization from hot water/ethanol mixtures to remove trapped inorganic salts.

Self-Validating Experimental Workflows

To ensure trustworthiness, analytical protocols must be self-validating. This means incorporating system suitability tests (SSTs), appropriate blanks, and mechanistic rationale for instrument parameters.

AnalyticalWorkflow Sample Commercial Standard (3,6-Dimethylpyrazine-2,5-dicarboxylic acid) HPLC HPLC-UV Analysis (Organic Impurities) Sample->HPLC NMR 1H/13C NMR (Structural Integrity) Sample->NMR ICP ICP-MS (Trace Metals: Se, Ag) Sample->ICP Decision Purity Validation Criteria Met? HPLC->Decision NMR->Decision ICP->Decision Pass Approved for MOF/API Synthesis Decision->Pass Yes Fail Reject / Recrystallize Decision->Fail No

Multi-modal analytical workflow for validating the purity of commercial pyrazine standards.
Protocol 1: HPLC-UV Determination of Organic Purity

Mechanistic Rationale: Pyrazine dicarboxylic acids are highly polar and contain ionizable carboxylate groups. At neutral pH, they exist as anions and will elute in the void volume of a standard C18 column. By utilizing a highly acidic mobile phase (e.g., 0.1% to 0.5% Trifluoroacetic acid or Formic acid), the carboxylate groups are protonated, increasing hydrophobicity and ensuring adequate retention and resolution from closely related partially oxidized impurities[5][6][7]. Detection is set to 270 nm to capture the strong π−π∗ transitions of the pyrazine ring[5][7].

Step-by-Step Methodology:

  • System Preparation: Equip an HPLC system with a low-silanol, reverse-phase column (e.g., YMC Triart C18 or SIELC Newcrom R1, 4.6×150 mm, 5 µm)[5][6].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of the 3,6-dimethylpyrazine-2,5-dicarboxylic acid standard. Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Methanol (sonicate for 10 minutes to ensure complete dissolution). Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a gradient from 5% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 270 nm.

  • Self-Validation (SST): Inject a blank (diluent only) to confirm no baseline interference. The resolution ( Rs​ ) between the main API peak and the nearest eluting impurity (typically the mono-carboxylic acid intermediate) must be ≥1.5 [5].

Protocol 2: ICP-MS for Trace Inorganic Contaminants

Mechanistic Rationale: Because SeO2​ and AgNO3​ are fundamental to the synthesis[2], trace amounts of Se and Ag can become trapped within the supramolecular hydrogen-bonded lattice of the product[2]. ICP-MS provides parts-per-billion (ppb) sensitivity to ensure these metals do not exceed acceptable thresholds for downstream catalytic applications.

Step-by-Step Methodology:

  • Digestion: Transfer 50 mg of the standard into a microwave digestion vessel. Add 5 mL of concentrated ultra-pure Nitric Acid ( HNO3​ ) and 1 mL of Hydrogen Peroxide ( H2​O2​ ).

  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to completely mineralize the organic matrix.

  • Dilution: Cool the vessels and dilute the digestate to 50 mL with ultra-pure water (final acid concentration ~10%).

  • Analysis: Analyze using an ICP-MS instrument calibrated with multi-element standards for Se (monitoring isotope 78Se or 82Se ) and Ag ( 107Ag ).

  • Self-Validation: Include a method blank and a spiked recovery sample (matrix spike). Recovery of Se and Ag must fall between 90% and 110% to validate the absence of matrix suppression.

Conclusion and Recommendations

When selecting a commercial standard of 3,6-dimethylpyrazine-2,5-dicarboxylic acid, the intended application must dictate the acceptable impurity profile. For general MOF synthesis, standards like Lumtec's >97% grade[4] provide a cost-effective baseline. However, for sensitive pharmaceutical applications or high-fidelity crystallography, higher purity grades (e.g., Fluorochem >98%[3]) or secondary in-house recrystallization is mandatory to eliminate trace selenium and partially oxidized organic intermediates.

Always subject newly acquired lots to the multi-modal self-validating workflow (HPLC for organics, ICP-MS for inorganics) outlined above to ensure experimental reproducibility.

References

  • A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing). Available at:[Link]

  • Determination of Related Substances of 2,3-Pyrizine Dicarboxylic Anhydride by High Performance Liquid Chromatography - Chinese Journal of Pharmaceutical Analysis (via CMES). Available at:[Link]

  • Separation of Pyrazine Derivatives on Newcrom R1 HPLC column - SIELC Technologies. Available at:[Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column - SIELC Technologies. Available at:[Link]

Sources

Validation

Advanced IR Spectroscopy Comparison Guide: 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid vs. Alternative Pyrazine Ligands

Target Audience: Researchers, Materials Scientists, and Coordination Chemists Content Focus: Vibrational Spectroscopy, Structural Validation, and Ligand Comparative Analysis Executive Summary & Mechanistic Grounding In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Coordination Chemists Content Focus: Vibrational Spectroscopy, Structural Validation, and Ligand Comparative Analysis

Executive Summary & Mechanistic Grounding

In the rapidly expanding fields of crystal engineering and Metal-Organic Framework (MOF) synthesis, the selection of polycarboxylate ligands dictates the topology, porosity, and stability of the resulting supramolecular architectures. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (often abbreviated as H₂dmpzdc) has emerged as a highly specialized alternative to standard pyrazine-2,5-dicarboxylic acid[1]. Synthesized via the regioselective Riley oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, this ligand introduces critical steric and electronic modifications.

Infrared (IR) spectroscopy serves as the gold standard for validating both the structural integrity of the free ligand and its subsequent coordination states. To interpret these spectra accurately, one must understand the underlying causality of the molecular vibrations:

  • Electronic Effects (+I): The electron-donating methyl groups at the 3 and 6 positions increase the electron density on the pyrazine ring. This strengthens the aromatic C=N bonds, shifting the ν(C=N) stretching frequency higher compared to unsubstituted analogues[1].

  • Steric Hindrance: The bulky methyl groups force the adjacent carboxylic acid groups slightly out of coplanarity with the aromatic ring. This disruption of extended conjugation localizes electron density within the carbonyl (C=O) double bond, increasing its force constant and resulting in a higher ν(C=O) absorption frequency (~1730 cm⁻¹)[1].

Understanding these shifts is paramount for researchers utilizing this compound as a precursor for thermally stable materials or complex supramolecular interactions[2].

Comparative IR Absorption Data

To objectively evaluate 3,6-Dimethylpyrazine-2,5-dicarboxylic acid against standard alternatives, we must compare their fundamental vibrational modes. The table below summarizes the quantitative IR absorption bands, highlighting how structural modifications manifest in the spectra.

Ligand / Compoundν(O-H) Carboxylicν(C=O) Carbonylν(C=N) Aromaticν(C-O) StretchKey Structural & Performance Feature
3,6-Dimethylpyrazine-2,5-dicarboxylic acid 3400–2500 cm⁻¹ (Broad)~1730 cm⁻¹~1575 cm⁻¹~1260 cm⁻¹Steric bulk prevents dense MOF interpenetration; +I effect increases N-donor basicity.
Pyrazine-2,5-dicarboxylic acid 3300–2500 cm⁻¹ (Broad)~1710 cm⁻¹~1560 cm⁻¹~1245 cm⁻¹Planar geometry allows for high packing density; standard baseline for coordination shifts.
2,3-Pyrazinedicarboxylic acid 3200–2400 cm⁻¹ (Broad)~1740 cm⁻¹~1555 cm⁻¹~1230 cm⁻¹Asymmetric binding pockets; high steric strain between adjacent carboxylate groups.

Note: Upon successful metal coordination (e.g., MOF formation), the ν(C=O) band at ~1730 cm⁻¹ will disappear, replaced by asymmetric (ν_as) and symmetric (ν_sym) carboxylate stretches typically found between 1650–1550 cm⁻¹ and 1400–1350 cm⁻¹, respectively. The magnitude of Δν (ν_as - ν_sym) is used to determine the exact coordination mode (monodentate, bidentate, or bridging).

Experimental Protocol: Self-Validating FTIR Workflow

To achieve publication-quality spectra that accurately capture the subtle electronic shifts of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid, researchers must employ a rigorously controlled methodology. The following KBr pellet protocol is engineered as a self-validating system to eliminate artifacts such as the Christiansen effect and moisture contamination.

Step 1: Matrix Preparation & Moisture Validation
  • Action: Dry spectroscopic-grade Potassium Bromide (KBr) at 105°C in a vacuum oven for a minimum of 24 hours prior to use.

  • Causality: KBr is highly hygroscopic. Residual water produces a broad O-H stretch at ~3440 cm⁻¹ and a bending mode at ~1630 cm⁻¹. These artifact bands will perfectly overlap with and mask the critical carboxylate and aromatic C=N bands of the pyrazine ligand.

Step 2: Instrument Calibration
  • Action: Run a standard 1.5 mil polystyrene calibration film before sample analysis.

  • Validation: Verify that the sharp aromatic C-C stretching peak appears exactly at 1601.4 cm⁻¹ (±0.5 cm⁻¹). This self-check guarantees the accuracy of the interferometer and wavenumber scale, which is critical when distinguishing the ~1575 cm⁻¹ ν(C=N) band from baseline noise.

Step 3: Mechanochemical Processing
  • Action: Mix 1.5 mg of the synthesized 3,6-Dimethylpyrazine-2,5-dicarboxylic acid with 200 mg of anhydrous KBr. Grind in an agate mortar for exactly 2 minutes.

  • Causality: Precise grinding time is critical. Insufficient grinding leaves large particles that cause asymmetric peak broadening (the Christiansen scattering effect). Conversely, excessive grinding (>5 minutes) can induce mechanochemical amorphization or polymorphic transitions, altering the hydrogen-bonding network and shifting the ν(C=O) band.

Step 4: Pellet Pressing & Optical Validation
  • Action: Transfer the homogenized powder to a 13 mm evacuable die. Apply 10 tons of pressure under a vacuum for 3 minutes.

  • Validation: Inspect the pellet visually. A successfully pressed pellet must be highly transparent. A cloudy or opaque pellet indicates trapped air or residual moisture—if this occurs, the pellet must be discarded and the process restarted.

Step 5: Spectral Acquisition
  • Action: Collect the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans. Perform a background subtraction using a pure KBr pellet pressed under identical conditions.

Workflow Visualization

The following diagram illustrates the logical progression from ligand synthesis to structural validation, highlighting where IR spectroscopy acts as the critical quality control gate.

IR_Workflow N1 Ligand Synthesis (Riley Oxidation) N2 Sample Prep (Anhydrous KBr Pellet) N1->N2 Purified Solid N3 FTIR Acquisition (4000-400 cm⁻¹) N2->N3 Self-Validated Background N4 Spectral Analysis (ν(C=O) & ν(C=N)) N3->N4 Raw Spectra N5 Coordination Chemistry (MOF Validation) N4->N5 Baseline for Shift Analysis

Figure 1: End-to-end workflow for synthesis, FTIR validation, and downstream MOF application.

References

  • Rambaran, V. H., Balof, S., Moody, L., VanDerveer, D., & Holder, A. A. (2009). "A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions". CrystEngComm, 11(4), 580-582. Available at:[Link]

  • Lai, M., Zhao, B., Ji, X., Fu, P., & Zhao, M. (2015). "Thermal behavior of two synthesized flavor precursors of pyrazine esters". Journal of Thermal Analysis and Calorimetry, 123, 1145–1153. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory and environmental stewardship.

Understanding the Compound: Hazard Profile of 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid (CAS No. 43015-44-7) is a solid organic compound. Based on available Safety Data Sheets (SDS), its primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

While not classified as acutely toxic, its irritant properties necessitate that it be handled as a hazardous substance and, consequently, as hazardous waste.[2][3]

Table 1: Hazard Information for 3,6-Dimethylpyrazine-2,5-dicarboxylic Acid

Hazard StatementGHS ClassificationPrecautionary Measures
Causes skin irritationSkin Irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.[1][2]
Causes serious eye irritationSerious Eye Irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2]

The Core Principle of Disposal: Segregation and Professional Management

The cardinal rule for the disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is that it must not be disposed of in the general laboratory trash or flushed down the sanitary sewer in its solid form or in a concentrated solution. The universally recommended disposal method is to "Dispose of contents/container to an approved waste disposal plant." [2][3][4][5][6] This ensures that the chemical is managed by professionals equipped to handle and treat hazardous materials in compliance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following procedural steps are designed to guide laboratory personnel in the safe and compliant disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.

Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure that appropriate PPE is worn. This is a non-negotiable first line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Characterization and Classification

Properly classifying the waste stream is a critical step for regulatory compliance. 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is not a "listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification is based on its "characteristics."

  • As a solid: It is considered hazardous due to its irritant properties.

  • As a solution: If dissolved in a solvent, the resulting solution's characteristics must be evaluated. Due to its acidic nature, an aqueous solution could be classified as corrosive hazardous waste (EPA waste code D002) if its pH is less than or equal to 2.[5]

Your institution's Environmental Health and Safety (EHS) department should be consulted to confirm the appropriate waste codes for your specific waste stream.

Waste Accumulation and Labeling

For Solid Waste:

  • Container Selection: Collect solid 3,6-Dimethylpyrazine-2,5-dicarboxylic acid waste in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "3,6-Dimethylpyrazine-2,5-dicarboxylic acid."

    • The associated hazards (e.g., "Irritant").

    • The date of accumulation.

For Contaminated Materials:

Any materials grossly contaminated with the solid compound, such as weighing paper, gloves, or absorbent pads used for cleaning minor spills, should be placed in the same solid hazardous waste container.

On-site Neutralization (For Small, Dilute Aqueous Solutions Only)

In some instances, and only with the explicit approval of your institution's EHS department and in compliance with local wastewater regulations, small quantities (<100 mL) of dilute (<5%) aqueous solutions of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid may be neutralized before drain disposal. The rationale for this is to adjust the pH to a level that is safe for the public sewer system.

Neutralization Protocol:

  • Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood.

  • Dilution: Slowly add the dilute acidic solution to a large volume of cold water (at least a 1:10 ratio of solution to water).

  • Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 5% sodium carbonate solution, until the pH of the solution is between 6.0 and 8.0. Use pH paper to monitor the pH.

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water).

Caution: Never attempt to neutralize concentrated solutions or large volumes of this compound without specific protocols and safety measures in place. The heat generated from the acid-base reaction can cause boiling and splashing.

Disposal of Empty Containers

Empty containers that held 3,6-Dimethylpyrazine-2,5-dicarboxylic acid must also be managed properly.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and should be collected in a designated aqueous hazardous waste container. Subsequent rinsates may be acceptable for drain disposal, pending EHS approval.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of in the regular trash after defacing the label. Consult your institution's specific policies on empty container disposal.

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Alert others in the area and, if the spill is large or in a poorly ventilated space, evacuate the immediate vicinity. Ensure adequate ventilation.

  • Don PPE: Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and eye protection.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or cat litter.

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collection: Once the material is absorbed, carefully sweep or scoop the contaminated absorbent into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and wipe the area clean. All cleaning materials should be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.

DisposalWorkflow start Generation of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid waste is_solid Is the waste solid or grossly contaminated material? start->is_solid is_small_dilute Is it a small quantity (<100mL) of a dilute (<5%) aqueous solution? is_solid->is_small_dilute No (it's a solution) collect_solid Collect in a labeled hazardous waste container. is_solid->collect_solid Yes ehs_consult Consult EHS and local regulations for neutralization approval. is_small_dilute->ehs_consult Yes large_volume Collect in a labeled aqueous hazardous waste container. is_small_dilute->large_volume No ehs_pickup Arrange for EHS pickup. collect_solid->ehs_pickup neutralize Neutralize with weak base to pH 6-8 in a fume hood. ehs_consult->neutralize Approved ehs_consult->large_volume Not Approved drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal large_volume->ehs_pickup

Caption: Decision workflow for the disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3,6-Dimethylpyrazine-2,5-dicarboxylic acid is a critical component of responsible laboratory practice. By adhering to the principles of hazard identification, waste segregation, and professional disposal, researchers can ensure a safe working environment and minimize their environmental footprint. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations.

References

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet: 2,5-Dimethyl Pyrazine Natural. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
Reactant of Route 2
3,6-Dimethylpyrazine-2,5-dicarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.